1-Nitropentan-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
13245-76-6 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1-nitropentan-2-one |
InChI |
InChI=1S/C5H9NO3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3 |
InChI Key |
LTNRJUDZKFOCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitropentan-2-one: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitropentan-2-one is a nitro ketone compound with the chemical formula C₅H₉NO₃. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical structure, predicted properties, and likely synthetic routes based on established organic chemistry principles and data for analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Identification
This compound consists of a five-carbon pentan-2-one backbone with a nitro group (NO₂) attached to the first carbon position.
DOT Diagram of the Chemical Structure:
An In-depth Technical Guide to the Physicochemical Properties of 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropentan-2-one is an organic compound belonging to the class of α-nitro ketones. These compounds are characterized by the presence of a nitro group (-NO₂) attached to the carbon atom adjacent to a carbonyl group (C=O). This unique structural arrangement imparts specific chemical reactivity, making α-nitro ketones valuable intermediates in various organic syntheses. Their utility extends to the formation of diverse molecular frameworks, including isoxazoles, pyrazoles, and other heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while computed values are available, specific experimental data for some properties like boiling and melting points are not readily found in the literature. Where available, data for isomeric compounds are provided for comparison.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₉NO₃ | --- | PubChem[1] |
| Molecular Weight | 131.13 g/mol | Computed | PubChem[1] |
| CAS Number | 13245-76-6 | --- | PubChem[1] |
| IUPAC Name | This compound | --- | PubChem[1] |
| Canonical SMILES | CCCC(=O)C--INVALID-LINK--[O-] | --- | PubChem[1] |
| InChI | InChI=1S/C5H9NO3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3 | --- | PubChem[1] |
| Topological Polar Surface Area | 62.9 Ų | Computed | PubChem[1] |
| Complexity | 116 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |
| Rotatable Bond Count | 3 | Computed | PubChem[1] |
| XLogP3 | 0.8 | Computed | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of α-nitro ketones like this compound is typically achieved through a two-step process: a Henry (nitroaldol) reaction to form a β-nitro alcohol, followed by oxidation of the alcohol to the corresponding ketone.[2][3]
Step 1: Synthesis of 1-Nitropentan-2-ol (Henry Reaction)
The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[2][4]
-
Materials:
-
Formaldehyde (B43269) (aqueous solution, e.g., 37%)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine)
-
Solvent (e.g., water, methanol, or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitrobutane in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the base to the cooled solution while stirring.
-
Add formaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-nitropentan-2-ol.
-
Step 2: Oxidation of 1-Nitropentan-2-ol to this compound
The oxidation of the secondary alcohol to a ketone can be accomplished using various oxidizing agents. A common method involves the use of a chromate-based reagent.[3][5][6]
-
Materials:
-
Crude 1-nitropentan-2-ol
-
Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate solution (5%)
-
Anhydrous sodium sulfate
-
Three-necked flask
-
Mechanical stirrer
-
Condenser
-
Addition funnel
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, prepare a solution of potassium dichromate in water.
-
Gradually add the crude 1-nitropentan-2-ol to the stirring solution.
-
Cool the mixture and slowly add a solution of sulfuric acid in water dropwise over a period of about one hour, maintaining a low temperature.[5]
-
After the addition is complete, add water to the reaction mixture.
-
Extract the product with dichloromethane.[5]
-
Wash the combined organic layers with water and then with a 5% sodium carbonate solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification
The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.
Analytical Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain protons and the methylene (B1212753) protons adjacent to the nitro and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the nitro group, and the carbons of the propyl chain.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.
-
3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The gas chromatogram will show a single major peak for the purified compound, and the mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Safety Information
Detailed safety information for this compound is not widely available. However, based on the properties of similar nitro compounds and ketones, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a potentially useful building block in organic synthesis. While specific experimental data for some of its physicochemical properties are limited, this guide provides a comprehensive overview based on available computed data and information from related compounds. The detailed protocols for its synthesis and characterization offer a practical starting point for researchers interested in utilizing this α-nitro ketone in their work. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic potential.
References
- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Nitropentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Nitropentan-2-one, a nitroketone of interest in various chemical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic chemical shifts and absorption frequencies of ketones, nitroalkanes, and alkyl chains.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (-CH₂NO₂) | 4.5 - 5.0 | Singlet | 2H |
| H-3 (-CH₂CO-) | 2.6 - 2.8 | Triplet | 2H |
| H-4 (-CH₂CH₃) | 1.5 - 1.7 | Sextet | 2H |
| H-5 (-CH₃) | 0.9 - 1.0 | Triplet | 3H |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (-CH₂NO₂) | 75 - 85 |
| C-2 (C=O) | 200 - 210 |
| C-3 (-CH₂CO-) | 40 - 50 |
| C-4 (-CH₂CH₃) | 15 - 25 |
| C-5 (-CH₃) | 10 - 15 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitro Group (N-O asymmetric stretch) | 1540 - 1560 | Strong |
| Nitro Group (N-O symmetric stretch) | 1370 - 1390 | Strong |
| Carbonyl Group (C=O stretch) | 1715 - 1735 | Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Interpretation |
| 131 | Molecular Ion [M]⁺ |
| 85 | [M - NO₂]⁺ |
| 71 | [CH₃CH₂CH₂CO]⁺ (Acylium ion) |
| 57 | [CH₃CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid.
-
Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Discovery and History of 1-Nitropentan-2-one: An In-depth Technical Guide
Introduction
1-Nitropentan-2-one, a nitro ketone with the chemical formula C₅H₉NO₃, holds a place within the broader class of α-nitro ketones, a group of compounds recognized for their synthetic utility. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its chemical properties, and a discussion of the general synthetic methodologies that likely encompass its preparation. Due to the limited specific historical data available for this particular compound, its story is largely framed within the context of the development of nitro compound chemistry.
Early Context: The Rise of Nitro Compounds in Organic Synthesis
The chemistry of nitro compounds dates back to the 19th century and has evolved in parallel with the field of organic chemistry itself.[1] Initially, the focus was on aromatic nitro compounds, which were crucial precursors for dyes and explosives.[2] However, the synthetic potential of the nitro group soon became apparent. Seminal reactions like the Henry reaction (nitroaldol reaction) and the Nef reaction, both discovered in the late 19th century, established nitroalkanes as valuable building blocks for forming new carbon-carbon bonds and for the synthesis of carbonyl compounds.[3][4][5] These developments laid the foundational chemical principles that would later be applied to the synthesis of more complex nitro compounds like this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [6] |
| Molecular Weight | 131.13 g/mol | [6] |
| CAS Number | 13245-76-6 | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 1-nitro-2-pentanone, nitropentanone | [6] |
| Computed XLogP3-AA | 0.8 | [6] |
| Computed Topological Polar Surface Area | 62.9 Ų | [6] |
| Computed Hydrogen Bond Donor Count | 0 | [6] |
| Computed Hydrogen Bond Acceptor Count | 3 | [6] |
| Computed Rotatable Bond Count | 3 | [6] |
General Synthetic Approaches for α-Nitro Ketones
The synthesis of α-nitro ketones, including this compound, can be approached through several general methodologies. The C-acylation of nitro compounds is a frequently employed strategy.[7]
Acylation of Nitroalkanes
One common method for the preparation of α-nitro ketones is the acylation of primary nitroalkanes.[7] This approach would involve the reaction of 1-nitropentane (B1594721) with a suitable acylating agent.
Reaction Pathway:
Caption: General acylation of a nitroalkane.
A specific example of this approach involves the use of N-acylbenzotriazoles as effective acylation agents for the conversion of primary nitroalkanes into the corresponding α-nitro ketones in high yields.[7]
Experimental Protocol (General, based on related syntheses):
A detailed, specific protocol for this compound is not available in the reviewed literature. However, a general procedure for the synthesis of α-nitro ketones from nitroalkanes and N-acylbenzotriazoles can be described as follows:
-
To a solution of the primary nitroalkane (e.g., 1-nitropentane) in a suitable aprotic solvent (e.g., tetrahydrofuran), a base (e.g., sodium hydride or potassium tert-butoxide) is added at a controlled temperature (e.g., 0 °C).
-
The corresponding N-acylbenzotriazole is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by a suitable technique (e.g., thin-layer chromatography).
-
The reaction is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired α-nitro ketone.
Oxidation of α-Nitro Alcohols
Another established method for the synthesis of α-nitro ketones is the oxidation of the corresponding α-nitro alcohols.[8] This would involve the initial synthesis of 1-nitropentan-2-ol, followed by its oxidation.
Reaction Workflow:
Caption: Two-step synthesis of an α-nitro ketone.
Experimental Protocol (General, based on related syntheses):
A specific protocol for this compound is not available. A general procedure for the oxidation of α-nitro alcohols is as follows:
-
The α-nitro alcohol (e.g., 1-nitropentan-2-ol) is gradually added to a solution of an oxidizing agent, such as potassium dichromate in sulfuric acid, at a controlled temperature.[8]
-
The reaction mixture is stirred for a specified period.
-
The product is then isolated by extraction with a suitable organic solvent.
-
The organic extract is washed, dried, and the solvent is removed to yield the crude α-nitro ketone, which can be further purified if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl), and a singlet for the methylene group alpha to both the nitro and keto groups. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.[9][10][11][12][13]
¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals. The carbonyl carbon would appear significantly downfield (in the range of 205-220 ppm).[10][14][15][16] The carbon bearing the nitro group would also be downfield, and the remaining three carbons of the propyl group would appear at higher field strengths.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch, typically in the region of 1750-1680 cm⁻¹.[17][18] Additionally, strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[5][19]
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z = 131. Common fragmentation patterns for ketones include α-cleavage, resulting in the loss of alkyl radicals.[20][21][22] For this compound, this would lead to fragments from the loss of a propyl radical or cleavage between the carbonyl and the nitromethyl group.
Conclusion
While the specific historical details of the discovery of this compound remain to be fully elucidated from primary literature, its existence and synthetic accessibility are understood within the well-established chemistry of α-nitro ketones. The general synthetic routes, primarily through the acylation of nitroalkanes or the oxidation of α-nitro alcohols, provide a logical framework for its preparation. The predicted spectroscopic data, based on its structure, offers a guide for its characterization. Further research into historical chemical archives may one day uncover the original report of this specific compound, providing a more complete picture of its place in the history of organic chemistry.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]
- 8. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. youtube.com [youtube.com]
- 12. chegg.com [chegg.com]
- 13. 2-Pentanone(107-87-9) 1H NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hmdb.ca [hmdb.ca]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 2-pentanone ir spectrum labeled | Sigma-Aldrich [sigmaaldrich.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Thermodynamic and Kinetic Profile of 1-Nitropentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for 1-Nitropentan-2-one. Due to a notable scarcity of experimental data for this specific compound in publicly accessible literature, this document focuses on presenting high-quality data for structurally related compounds, outlining relevant reaction mechanisms, and detailing the established experimental protocols for the determination of these properties. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for studies involving this compound and related nitroketone compounds.
Introduction
This compound is a nitroketone of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic stability and kinetic reactivity is crucial for its synthesis, handling, and application, particularly in drug development where such properties influence a compound's behavior and fate. This guide addresses the current knowledge gap by consolidating available information and providing a framework for future experimental and computational investigations.
Thermodynamic Data
Exhaustive searches of scientific databases and literature have revealed a significant lack of experimentally determined thermodynamic data for this compound. To provide a valuable point of reference for researchers, this section presents available data for the closely related structural isomer, 1-nitropentane. These values can serve as estimates and aid in the development of computational models for this compound.
Table 1: Thermodynamic Data for 1-Nitropentane
| Thermodynamic Property | Value | State | Method |
| Enthalpy of Formation (ΔfH°) | -215 ± 1.5 kJ/mol | Liquid | Experimental |
| Enthalpy of Formation (ΔfH°) | -164.431 kJ/mol | Gas | Estimated |
| Heat of Combustion (ΔcH°) | -3324 ± 1.5 kJ/mol | Liquid | Experimental[1] |
Note: The data presented in Table 1 pertains to 1-nitropentane, a structural isomer of this compound, and should be used as an approximation.
Kinetic Data and Reactivity
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2][3][4][5] This reaction is of significant synthetic importance for the formation of β-nitro alcohols, which are versatile intermediates in organic synthesis.[2][4]
The general mechanism involves the deprotonation of the α-carbon to the nitro group to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon.[4] The subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps of the Henry reaction are reversible.[4]
Given the structure of this compound, it could potentially act as the nitroalkane component in a Henry reaction with a suitable aldehyde or ketone. The kinetics of such a reaction would be influenced by factors including the choice of base, solvent, temperature, and the steric and electronic properties of the reactants.
Experimental Protocols
In the absence of specific experimental procedures for this compound, this section outlines the general and established methodologies for determining the thermodynamic and kinetic properties of organic compounds.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through combustion calorimetry.[6]
-
Sample Preparation: A precisely weighed sample of the pure compound is placed in a sample holder within a combustion bomb.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.
-
Temperature Measurement: The heat released is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. Using Hess's Law, the standard enthalpy of formation of the compound can then be derived from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[6][7]
Kinetic Studies of the Henry Reaction
The kinetics of a Henry reaction can be investigated by monitoring the concentration of reactants or products over time.
-
Reaction Setup: The nitroalkane and the carbonyl compound are dissolved in a suitable solvent in a temperature-controlled reactor.
-
Initiation: The reaction is initiated by the addition of a base.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched in these aliquots, and the concentrations of the reactants and/or products are determined using analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Data Analysis: The concentration data is then plotted against time to determine the reaction order and the rate constant. First-order kinetics plots are often used to analyze the data.[8][9]
Visualizations
The following diagrams illustrate a conceptual workflow for the determination of thermodynamic data and the general mechanism of the Henry reaction.
Caption: Conceptual workflow for the experimental determination of the enthalpy of formation.
References
- 1. Buy 1-Nitropentane | 628-05-7 [smolecule.com]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. jpyro.co.uk [jpyro.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and stereochemistry of 1-nitropentan-2-one. The document details the structural isomers, explores the stereochemical properties of the chiral isomers, presents comparative physicochemical data, outlines experimental protocols for their synthesis, and offers a summary of their spectroscopic characteristics.
Introduction to this compound and its Isomers
This compound is an organic compound with the molecular formula C5H9NO3.[1] The placement of the nitro group (NO2) and the carbonyl group (C=O) along the five-carbon pentane (B18724) chain allows for the existence of several structural isomers. These isomers share the same molecular weight but exhibit distinct physical, chemical, and biological properties. Understanding the nuances of these isomers is critical for their application in research and development, particularly in the synthesis of novel pharmaceutical compounds.
The primary structural isomers of nitropentan-2-one are:
-
This compound: The nitro group is located on the terminal carbon (C1).[1]
-
3-Nitropentan-2-one: The nitro group is positioned on the third carbon (C3).[2]
-
4-Nitropentan-2-one (B128558): The nitro group is attached to the fourth carbon (C4).[3]
-
5-Nitropentan-2-one: The nitro group is on the terminal carbon at the opposite end of the chain (C5).[4][5]
Stereochemistry
The stereochemistry of the nitropentan-2-one isomers is a key aspect influencing their biological activity. A molecule is considered chiral if it is non-superimposable on its mirror image.[6] This property arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups.[7]
-
This compound and 5-Nitropentan-2-one: These isomers are achiral as they do not contain any carbon atom bonded to four different substituents.
-
3-Nitropentan-2-one and 4-Nitropentan-2-one: These isomers are chiral because they each possess a stereocenter.
-
In 3-nitropentan-2-one , the third carbon atom (C3) is bonded to a hydrogen atom, an ethyl group (-CH2CH3), an acetyl group (-COCH3), and a nitro group (-NO2).
-
In 4-nitropentan-2-one , the fourth carbon atom (C4) is bonded to a hydrogen atom, a methyl group (-CH3), a methyl ketone group (-CH2COCH3), and a nitro group (-NO2).
-
The presence of a single stereocenter in 3-nitropentan-2-one and 4-nitropentan-2-one means that each can exist as a pair of enantiomers, designated as (R)- and (S)-isomers. These enantiomers have identical physical properties in an achiral environment but will interact differently with other chiral molecules, such as biological receptors.
Data Presentation: Physicochemical Properties of Nitropentan-2-one Isomers
The following table summarizes the available quantitative data for the structural isomers of nitropentan-2-one. Note that experimental data for all isomers is not consistently available in the literature; therefore, some values are computed predictions.
| Property | This compound | 3-Nitropentan-2-one | 4-Nitropentan-2-one | 5-Nitropentan-2-one |
| Molecular Formula | C5H9NO3[1] | C5H9NO3[2] | C5H9NO3[3] | C5H9NO3[4] |
| Molecular Weight ( g/mol ) | 131.13[1] | 131.13 | 131.13[3] | 131.13[4] |
| CAS Number | 13245-76-6[1] | 70856-06-3 | 157977-39-4[3] | 22020-87-7[4][5] |
| Boiling Point (°C) | Not available | Not available | Not available | 231.7[4] |
| Density (g/cm³) | Not available | Not available | Not available | 1.084[4] |
| Refractive Index | Not available | Not available | Not available | 1.43[4] |
| Chirality | Achiral | Chiral[8] | Chiral | Achiral |
Experimental Protocols
General Synthesis of 5-Nitropentan-2-one
A reported synthesis of 5-nitro-2-pentanone (B1587122) involves the reaction of nitromethane (B149229) with methyl vinyl ketone.[9]
Materials:
-
Methyl vinyl ketone
-
Nitromethane
-
Tetrahydrofuran (THF)
-
Potassium fluoride (B91410) on alumina (B75360)
Procedure: [9]
-
Mix methyl vinyl ketone and nitromethane in THF under a nitrogen atmosphere.
-
Add potassium fluoride on alumina to the mixture.
-
Stir the reaction mixture at ambient temperature for approximately 2 hours.
-
Filter the reaction mixture.
-
Evaporate the filtrate to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Proposed Asymmetric Synthesis of (R)- and (S)-3-Nitropentan-2-one
This proposed protocol adapts the principles of asymmetric Michael additions to synthesize the enantiomers of 3-nitropentan-2-one.
Reaction: Michael addition of nitroethane to methyl vinyl ketone catalyzed by a chiral catalyst.
Materials:
-
Methyl vinyl ketone
-
Nitroethane
-
Chiral catalyst (e.g., a proline-derived organocatalyst)
-
Solvent (e.g., THF or Chloroform)
Proposed Procedure:
-
Dissolve the chiral catalyst in the chosen solvent in a reaction flask at room temperature.
-
Add methyl vinyl ketone to the solution.
-
Slowly add nitroethane to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired enantiomer of 3-nitropentan-2-one. The choice of the (R)- or (S)-enantiomer of the catalyst will determine the stereochemistry of the product.
Spectroscopic Data Summary
Spectroscopic analysis is essential for the identification and characterization of the nitropentan-2-one isomers.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted IR Absorption Bands (cm⁻¹) | Predicted Key Mass Spec Fragments (m/z) |
| This compound | δ 4.5-5.0 (-CH2NO2), 2.5-2.8 (-COCH2-), 1.5-1.8 (-CH2-), 0.9-1.0 (-CH3) | ~1715 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 57 (C4H9) |
| 3-Nitropentan-2-one | δ 4.8-5.2 (-CH(NO2)-), 2.2-2.5 (-COCH3), 1.8-2.1 (-CH2-), 1.0-1.2 (-CH3) | ~1720 (C=O), ~1555 (asym NO2), ~1375 (sym NO2) | 131 (M+), 85 (M-NO2), 72 (CH(NO2)CH2CH3), 43 (COCH3) |
| 4-Nitropentan-2-one | δ 4.5-4.9 (-CH(NO2)-), 2.8-3.1 (-CH2CO-), 2.2-2.4 (-COCH3), 1.5-1.7 (-CH3 attached to chiral center) | ~1718 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 58 (CH2COCH3), 46 (NO2) |
| 5-Nitropentan-2-one | δ 4.44 (t, -CH2NO2), 2.62 (t, -CH2CO-), 2.25 (dt, -CH2-), 2.18 (s, -COCH3)[9] | ~1715 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 71 (C4H5O), 43 (COCH3) |
Visualizations
Logical Relationships of Nitropentan-2-one Isomers
References
- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-2-pentanone | C5H9NO3 | CID 12492755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitropentan-2-one | C5H9NO3 | CID 15416847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-nitropentan-2-one | 22020-87-7, 5-nitropentan-2-one Formula - ECHEMI [echemi.com]
- 5. 5-Nitro-2-pentanone | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. guidechem.com [guidechem.com]
- 9. 5-Nitro-2-pentanone | 22020-87-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 1-Nitropentan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropentan-2-one is a versatile bifunctional organic molecule containing both a nitro group and a ketone. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of a nitronate anion, which can act as a potent nucleophile. The adjacent ketone functionality provides a site for various carbonyl reactions. These characteristics enable this compound and its isomers to participate in a range of carbon-carbon bond-forming reactions, leading to the synthesis of complex molecular architectures, including functionalized carbocycles and heterocycles. While specific data on this compound is limited in publicly available literature, the reactivity of its close isomer, 5-nitropentan-2-one, in domino reactions provides a strong indication of its synthetic potential.
Key Applications and Reaction Types
Nitro-ketones like this compound are valuable precursors for a variety of important chemical transformations, including:
-
Michael Addition: The acidic α-protons adjacent to the nitro group allow for the formation of a stabilized carbanion (nitronate), which can act as a Michael donor in conjugate additions to α,β-unsaturated compounds.
-
Henry (Nitroaldol) Reaction: The nitronate can also react with aldehydes and ketones in a Henry reaction to form β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other functionalized molecules.
-
Domino Reactions: The presence of two reactive functional groups allows for the participation of nitropentanones in domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. This leads to a rapid increase in molecular complexity from simple starting materials.
-
Heterocycle Synthesis: The functional groups in nitropentanones can be manipulated to construct various heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.
Experimental Protocols and Data
Application: Synthesis of Functionalized Chiral Cyclohexanes via Organocatalytic Domino Reaction
A key application of γ-nitro ketones, such as 5-nitropentan-2-one, is in the construction of highly functionalized and enantioenriched cyclohexane (B81311) skeletons. These structures are important motifs in many natural products and pharmaceutically active compounds. The reaction proceeds via a domino Michael-Michael reaction sequence.
Reaction Scheme:
Caption: General workflow for the synthesis of functionalized cyclohexanes.
Experimental Protocol: Organocatalytic Asymmetric Domino Reaction of 5-Nitropentan-2-one and Chalcone
This protocol is based on established procedures for the reaction of γ-nitro ketones with α,β-unsaturated ketones.
Materials:
-
5-Nitropentan-2-one
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Acid additive (e.g., Benzoic acid)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a stirred solution of chalcone (0.2 mmol) and the chiral organocatalyst (20 mol%) in toluene (B28343) (1.0 mL) at room temperature, add the acid additive (20 mol%).
-
Add 5-nitropentan-2-one (0.24 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired functionalized cyclohexane product.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using standard analytical techniques (NMR spectroscopy and chiral HPLC).
Quantitative Data:
The following table summarizes typical results for the organocatalytic domino reaction between γ-nitro ketones and chalcones, demonstrating the high efficiency and stereoselectivity of this transformation.
| Entry | γ-Nitro Ketone | Chalcone Derivative | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 5-Nitropentan-2-one | Chalcone | 20 | Toluene | 48 | 91 | >20:1 | 85 |
| 2 | 6-Nitrohexan-3-one | Chalcone | 20 | Toluene | 72 | 88 | >20:1 | 93 |
| 3 | 5-Nitropentan-2-one | 4-Chlorochalcone | 20 | Toluene | 60 | 85 | >20:1 | 82 |
| 4 | 5-Nitropentan-2-one | 4-Methylchalcone | 20 | Toluene | 55 | 93 | >20:1 | 88 |
Logical Relationship of Domino Reaction:
Caption: Logical steps of the domino Michael-Michael reaction.
Applications in Drug Development
While direct applications of this compound in drug development are not prominently documented, the resulting molecular scaffolds from its potential reactions are of high interest to medicinal chemists.
-
Access to Chiral Building Blocks: The asymmetric synthesis of functionalized cyclohexanes, as demonstrated with 5-nitropentan-2-one, provides access to chiral scaffolds that can be further elaborated into complex drug candidates.
-
Synthesis of Bioactive Heterocycles: The nitro and ketone functionalities can be transformed into amines and alcohols, respectively, which are key functional groups for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. Many of these heterocyclic cores are found in existing drugs.
-
Privileged Scaffolds: The ability to construct carbocyclic and heterocyclic systems means that this compound can be a precursor to "privileged scaffolds" – molecular frameworks that are able to bind to multiple biological targets.
Due to the limited direct data on this compound, researchers are encouraged to explore its reactivity in well-established nitroalkane and ketone transformations. The protocols and data presented for its isomer serve as a valuable starting point for developing novel synthetic methodologies and exploring the potential of this compound in organic synthesis and drug discovery. Further research into the specific reactions and applications of this compound is warranted to fully elucidate its synthetic utility.
Application Notes and Protocols: 1-Nitropentan-2-one as a Versatile Precursor in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature citing the use of 1-nitropentan-2-one as a precursor in pharmaceutical synthesis is limited. The following application notes and protocols are based on the established reactivity of analogous α-nitro ketones and represent potential, chemically sound synthetic routes to pharmaceutically relevant heterocyclic scaffolds. The experimental data provided is representative of similar reactions and should be considered illustrative.
Introduction
Nitro compounds are highly versatile building blocks in organic synthesis, valued for the diverse reactivity of the nitro group which can be leveraged for carbon-carbon and carbon-heteroatom bond formation, as well as functional group transformations.[1] α-Nitro ketones, such as this compound, are particularly useful synthons due to the presence of both a nitro and a keto functionality in close proximity, enabling a range of chemical manipulations.[2] These compounds can act as potent nucleophiles in reactions like the Michael addition and are valuable precursors for the synthesis of β-nitro alcohols and α-amino ketones.[3]
This document outlines the potential application of this compound in the synthesis of two important classes of pharmaceutically active heterocycles: pyrazoles and pyridazines. Pyrazole (B372694) derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] Similarly, pyridazine-containing compounds have shown promise as anticancer agents and inhibitors of various enzymes.[8]
Synthesis of Substituted Pyrazoles
The reaction of a 1,3-dicarbonyl compound (or a functional equivalent like an α-nitro ketone) with hydrazine (B178648) is a classical and effective method for the synthesis of pyrazoles.[9] In this proposed protocol, this compound can serve as a key precursor to a 1,3-dicarbonyl equivalent for the construction of a substituted pyrazole core.
Synthetic Workflow
The proposed synthesis involves a two-step process. First, a Henry reaction between this compound and a suitable aldehyde would yield a β-nitro alcohol. Subsequent reduction of the nitro group and intramolecular cyclization, or a related cyclocondensation reaction, would lead to the formation of the pyrazole ring.
Caption: Proposed workflow for the synthesis of substituted pyrazoles.
Experimental Protocol: Synthesis of a Hypothetical 3-Propyl-5-aryl-1H-pyrazole
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Ethanol)
-
Reducing agent (e.g., Zinc dust)
-
Hydrazine hydrate (B1144303)
-
Acid catalyst (e.g., Acetic acid)
Procedure:
-
Henry Reaction: To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol (B145695), add triethylamine (B128534) (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol intermediate.
-
Reductive Cyclization: Dissolve the crude β-nitro alcohol intermediate in a mixture of ethanol and acetic acid. Add zinc dust (5.0 eq) portion-wise at 0 °C. After the addition is complete, stir the mixture at room temperature for 4 hours. Filter the reaction mixture through celite and wash with ethanol. To the filtrate, add hydrazine hydrate (1.5 eq) and reflux the mixture for 12 hours. Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Data (Based on Analogous Reactions)
| Entry | Aldehyde | Base | Solvent | Reaction Time (Henry) | Yield (Pyrazole) | Reference |
| 1 | Benzaldehyde | Triethylamine | Ethanol | 24 h | 75% | [10] |
| 2 | 4-Chlorobenzaldehyde | DBU | Acetonitrile | 20 h | 82% | [10] |
| 3 | 4-Methoxybenzaldehyde | Potassium Carbonate | Methanol | 30 h | 71% | [11] |
| 4 | 2-Naphthaldehyde | Triethylamine | THF | 24 h | 78% | [11] |
Synthesis of Substituted Pyridazines
Pyridazine (B1198779) and its derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological activities.[8][12][13] A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[14] this compound can be envisioned as a precursor to a 1,4-dicarbonyl equivalent through a Michael addition to an α,β-unsaturated ketone.
Synthetic Workflow
This proposed synthesis begins with a Michael addition of this compound to an enone, followed by a reductive cyclization with hydrazine to form the dihydropyridazine, which is then oxidized to the aromatic pyridazine.
Caption: Proposed workflow for the synthesis of substituted pyridazines.
Experimental Protocol: Synthesis of a Hypothetical 3-Propyl-6-aryl-pyridazine
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Base catalyst (e.g., Sodium ethoxide)
-
Hydrazine hydrate
-
Solvent (e.g., Acetic acid)
-
Oxidizing agent (e.g., Manganese dioxide)
Procedure:
-
Michael Addition: To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add a solution of this compound (1.1 eq) and sodium ethoxide (0.2 eq) in ethanol. Stir the reaction mixture at room temperature for 12 hours. Neutralize the reaction with dilute HCl and extract with dichloromethane. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude 2-nitro-1,5-dione intermediate.[15]
-
Cyclocondensation and Oxidation: Dissolve the crude intermediate in glacial acetic acid and add hydrazine hydrate (1.2 eq). Reflux the mixture for 6 hours. Cool the reaction to room temperature and add manganese dioxide (3.0 eq). Stir the mixture at room temperature for an additional 12 hours. Filter the reaction mixture, neutralize the filtrate with aqueous NaHCO3, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.
Representative Data (Based on Analogous Reactions)
| Entry | α,β-Unsaturated Ketone | Base | Solvent (Cyclization) | Yield (Pyridazine) | Reference |
| 1 | Chalcone | NaOEt | Acetic Acid | 68% | [16] |
| 2 | Benzylideneacetone | KOH | Ethanol | 72% | [17] |
| 3 | 4-Chlorochalcone | NaOEt | Acetic Acid | 65% | [18] |
| 4 | 4-Methylchalcone | KOH | Ethanol | 75% | [17] |
Conclusion
While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its chemical structure suggests significant potential as a versatile precursor for the construction of various bioactive heterocyclic compounds. The proposed synthetic routes to pyrazoles and pyridazines, based on well-established chemical transformations of α-nitro ketones, highlight the plausible utility of this compound in drug discovery and development. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Nitroketones from α-Substituted Malononitriles and Nitromethane - ChemistryViews [chemistryviews.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Pyridazine and its derivatives | PPTX [slideshare.net]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Michael addition of α-nitro ketones to conjugated enones under solventless conditions using silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyridazine synthesis [organic-chemistry.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Nitropentan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential reaction mechanisms involving 1-nitropentan-2-one, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in the current literature, this document presents generalized protocols and reaction pathways based on the known reactivity of α-nitro ketones. The provided protocols and data tables are intended as a starting point for the design and optimization of synthetic routes utilizing this compound.
Introduction to the Reactivity of this compound
This compound (C₅H₉NO₃) is an α-nitro ketone that possesses two key reactive sites: the acidic α-proton adjacent to the nitro and keto groups, and the electrophilic carbonyl carbon.[1] The presence of the electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating the formation of a nitronate anion under basic conditions. This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into other valuable functional groups, such as amines, making α-nitro ketones important intermediates in the synthesis of complex molecules and pharmacologically active compounds.
The principal reaction pathways involving this compound and other α-nitro ketones include:
-
Henry (Nitroaldol) Reaction: The reaction of the nitronate anion with aldehydes or ketones to form β-nitro alcohols.
-
Michael Addition: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes.
-
Reduction of the Nitro Group: The conversion of the nitro group to a primary amine, providing access to α-amino ketones and their derivatives.
-
Synthesis of Heterocycles: Utilization as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinolines.[2][3][4]
Key Reaction Mechanisms and Protocols
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[5][6] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, amino alcohols, or α-hydroxy carboxylic acids.
General Reaction Mechanism:
References
- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. scirp.org [scirp.org]
Application Notes and Protocols for Reactions with 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving 1-Nitropentan-2-one and structurally related β-nitro ketones. These compounds are versatile building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules, including β-amino ketones and γ-nitro ketones. The protocols outlined below are based on established methodologies for key transformations such as Michael additions and Henry reactions.
Introduction to the Reactivity of this compound
This compound belongs to the class of β-nitro ketones, which are characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group. This structural motif imparts unique reactivity to the molecule. The acidic α-proton adjacent to the nitro group can be readily abstracted by a base to form a nitronate anion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions. Key transformations involving this compound and its analogs include:
-
Michael Addition: The nitronate anion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form γ-nitro ketones.
-
Henry (Nitroaldol) Reaction: The nitronate can also add to aldehydes and ketones to yield β-nitro alcohols.[1][2]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing access to valuable β-amino alcohols or β-amino ketones.
These reactions open avenues for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug development.
Key Experiments and Data Presentation
The following tables summarize quantitative data for representative reactions involving β-nitro ketones, providing insights into reaction conditions, yields, and stereoselectivity.
Table 1: Organocatalyzed Michael Addition of Ketones to Nitroalkenes
This reaction is analogous to the Michael addition that this compound would undergo with an α,β-unsaturated acceptor. The data presented here is for the synthesis of 4-substituted 5-nitropentan-2-one derivatives.[3]
| Entry | Michael Acceptor (Nitroalkene) | Catalyst (mol%) | Additive | Solvent | Time (d) | Yield (%) | ee (%) |
| 1 | trans-β-nitrostyrene | 20 | - | Acetone (B3395972) | 2 | 44 | <5 |
| 2 | trans-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 55 | 25 (R) |
| 3 | 4-Chloro-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 60 | 20 (R) |
| 4 | 4-Methyl-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 52 | 28 (R) |
Data adapted from a study on the asymmetric Michael addition of acetone to β-nitrostyrenes.[4]
Table 2: Diastereoselective Henry (Nitroaldol) Reaction
This table presents data for the Henry reaction, a key transformation for nitroalkanes. While not specific to this compound, it demonstrates the typical conditions and outcomes for this class of compounds.
| Entry | Aldehyde | Nitroalkane | Base/Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) |
| 1 | Benzaldehyde | Nitroethane | TBAF | THF | 12 | 85 | 60:40 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ / Chiral Ligand | EtOH | 3 | 81 | N/A (ee: 95%) |
| 3 | Cyclohexanecarboxaldehyde | 1-Nitropropane | DBU | CH₂Cl₂ | 24 | 78 | 55:45 |
Data compiled from general literature on the Henry reaction.[1][5]
Experimental Protocols
The following are detailed protocols for key reactions applicable to this compound.
Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from the synthesis of 4-substituted 5-nitropentan-2-one derivatives.[4][6]
Materials:
-
β-nitroalkene (e.g., trans-β-nitrostyrene) (0.1 mmol)
-
Ketone (e.g., acetone) (0.4 mL)
-
Organocatalyst (e.g., chiral primary diamine derivative) (0.02 mmol)
-
Acetic Acid (0.02 mmol)
-
Ethyl acetate (B1210297) (EtOAc)
-
Cyclohexane (B81311) (c-hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube containing the organocatalyst (0.02 mmol) and acetic acid (0.02 mmol), add the ketone (0.4 mL).
-
Stir the solution for 30 minutes at room temperature.
-
Add the nitroalkene (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 4-substituted 5-nitropentan-2-one.
Protocol 2: General Procedure for the Henry (Nitroaldol) Reaction
This is a general procedure for the base-catalyzed reaction between a nitroalkane and an aldehyde.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (e.g., 1-nitropropane) (1.2 mmol)
-
Base (e.g., Tetrabutylammonium fluoride (B91410) - TBAF, 1.0 M in THF, 0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., TBAF solution, 0.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
Visualizations
Experimental Workflow for Michael Addition
The following diagram illustrates a typical workflow for the organocatalyzed Michael addition reaction described in Protocol 1.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Michael Addition, alpha,beta unsaturated nitroalkenes, acetone, 4-substituted 5-nitropentan-2-one, 1-((R)-2-hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Transformations of 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of and detailed protocols for various catalytic transformations of 1-nitropentan-2-one. This versatile building block can undergo chemoselective reductions of either the nitro or the keto group, as well as asymmetric transformations to yield chiral molecules of interest in medicinal chemistry and drug development.
Synthesis of this compound
Application Note: this compound serves as a key starting material for the synthesis of a variety of functionalized molecules. The following protocol outlines its preparation from the corresponding carboxylic acid and nitromethane (B149229). This method is broadly applicable for the synthesis of various α-nitro ketones.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature procedure for the synthesis of α-nitroketones.[1]
-
Activation of Butyric Acid: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butyric acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases, indicating the formation of the corresponding acyl-imidazole.
-
Formation of the Nitromethane Anion: In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add nitromethane (1.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium salt of nitromethane.
-
Acylation of Nitromethane: Cool the nitronate salt suspension to 0 °C and add the previously prepared acyl-imidazole solution dropwise.
-
Reaction and Quenching: Allow the reaction mixture to stir at room temperature overnight. After completion (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Asymmetric Biocatalytic Reduction of the Carbonyl Group
Application Note: The asymmetric reduction of the keto group in this compound provides access to chiral β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. Alcohol dehydrogenases (ADHs) are highly effective catalysts for this transformation, often exhibiting excellent enantioselectivity under mild reaction conditions.[1] The choice of the specific ADH enzyme can determine the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.
Experimental Protocol: ADH-Mediated Reduction of this compound
This protocol is a general procedure adapted from the biocatalytic reduction of α-nitroketones.[1][2]
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of TRIS-HCl buffer (e.g., 100 mM, pH 7.5).
-
Cofactor Regeneration System: To the buffer, add glucose (e.g., 1.5 equivalents) and NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference, e.g., 1 mol%).
-
Enzyme Addition: Add the selected alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Purification: Upon completion, saturate the aqueous phase with NaCl and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting chiral 1-nitro-2-pentanol can be purified by column chromatography.
Quantitative Data for ADH-Mediated Reduction of α-Nitroketones
The following table presents data for the reduction of various α-nitroketones using different alcohol dehydrogenases, demonstrating the potential outcomes for the transformation of this compound.
| Entry | Substrate (R group) | Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Phenyl | ADH440 | R | >99 | 99 | [1] |
| 2 | 4-Methylphenyl | ADH440 | R | >99 | 98 | [1] |
| 3 | 2-Furyl | ADH440 | R | 99 | 71 | [1] |
| 4 | n-Hexyl | Comamonas testosteroni | S | 75 | >99 | |
| 5 | Phenyl | ADH270 | S | 99 | 99 | [1] |
Experimental Workflow for Asymmetric Biocatalytic Reduction
References
Application of 1-Nitropentan-2-one in nitroalkene formation
Application Notes and Protocols: Synthesis of Nitroalkenes
Introduction
Nitroalkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of molecules, including pharmaceuticals and natural products. Their utility stems from the versatile reactivity of the nitro group and the carbon-carbon double bond. While the direct application of 1-Nitropentan-2-one in the formation of nitroalkenes is not extensively documented in scientific literature, the general and robust methods for nitroalkene synthesis typically involve the condensation of nitroalkanes with carbonyl compounds, followed by dehydration. The most prominent of these methods is the Henry (or nitroaldol) reaction.
This document provides detailed application notes and protocols for the synthesis of nitroalkenes, focusing on the well-established Henry reaction followed by a dehydration step. This two-step sequence is a reliable method for accessing a diverse array of nitroalkene structures.
General Reaction Pathway: Henry Reaction and Dehydration
The formation of nitroalkenes from nitroalkanes and aldehydes or ketones proceeds through a two-step sequence:
-
Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound to yield a β-nitro alcohol.[1][2][3][4]
-
Dehydration: The elimination of water from the β-nitro alcohol intermediate to form the corresponding nitroalkene.[1][3] This step can sometimes occur in situ, particularly at elevated temperatures.[1]
Caption: General workflow for nitroalkene synthesis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions and reported yields for the synthesis of nitroalkenes via the Henry reaction and subsequent dehydration.
Table 1: Conditions for the Henry Reaction (Formation of β-Nitro Alcohol)
| Nitroalkane | Carbonyl Compound | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane (B149229) | Benzaldehyde (B42025) | L-proline | Water | 100 | 1-3 | 95 | --INVALID-LINK--[5] |
| Nitroethane | Benzaldehyde | Piperidine (B6355638) / 4Å Molecular Sieves | Dichloromethane (B109758) | 40 | 24 | 98 (E isomer) | --INVALID-LINK--[6] |
| 1-Nitropropane | Heptanal | Piperidine / 4Å Molecular Sieves | Dichloromethane | 40 | 24 | 95 (E isomer) | --INVALID-LINK--[6] |
| Nitromethane | Various Aldehydes | 2-Hydroxyethylammonium formate | Neat | Room Temp | 0.5-2 | 85-95 | --INVALID-LINK--[6] |
Table 2: Conditions for Dehydration of β-Nitro Alcohols to Nitroalkenes
| β-Nitro Alcohol from | Dehydrating Agent / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane + Benzaldehyde | Acetic Anhydride / Sodium Acetate (B1210297) | Acetic Anhydride | 100 | 2 | 80-90 | General textbook procedure |
| Nitroethane + Cyclohexanone | Methanesulfonyl Chloride / Triethylamine | Dichloromethane | 0 to RT | 1-3 | >90 | General textbook procedure |
| General Aliphatic Aldehydes | Dicyclohexylcarbodiimide (DCC) | Diethyl Ether | Reflux | 4-6 | 70-85 | General procedure for mild dehydration |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of (E)-β-Nitrostyrene in Water [5]
This protocol describes a one-pot synthesis of (E)-β-nitrostyrene from benzaldehyde and nitromethane using L-proline as a catalyst in an aqueous medium.
Materials:
-
Benzaldehyde
-
Nitromethane
-
L-proline
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vial with a stir bar
-
Heating plate with a stirrer
Procedure:
-
To a reaction vial containing a magnetic stir bar, add benzaldehyde (1.0 mmol), nitromethane (1.2 mmol), and L-proline (0.1 mmol).
-
Add water (2.0 mL) to the reaction mixture.
-
Seal the vial and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford pure (E)-β-nitrostyrene.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Stereoselective Synthesis of (E)- or (Z)-Nitroalkenes [6]
This protocol allows for the selective synthesis of either (E)- or (Z)-nitroalkenes by modifying the reaction conditions.
Materials:
-
Aliphatic aldehyde
-
Nitroalkane
-
Piperidine
-
4Å Molecular Sieves
-
Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)
-
Silica gel for column chromatography
Procedure for (E)-Nitroalkene:
-
To a solution of the aliphatic aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in dichloromethane (5 mL), add piperidine (0.1 mmol) and activated 4Å molecular sieves (200 mg).
-
Stir the mixture at 40 °C for 24 hours.
-
After completion, filter off the molecular sieves and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the (E)-nitroalkene.
Procedure for (Z)-Nitroalkene:
-
To a solution of the aliphatic aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in tetrahydrofuran (5 mL), add piperidine (0.1 mmol) and activated 4Å molecular sieves (200 mg).
-
Stir the mixture at -20 °C for 24 hours.
-
After completion, filter off the molecular sieves and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the (Z)-nitroalkene.
Caption: Logical relationship for stereoselective synthesis.
Conclusion
The synthesis of nitroalkenes is a fundamental transformation in organic chemistry, with the Henry reaction followed by dehydration being a cornerstone methodology. The protocols provided herein offer reliable and adaptable procedures for researchers in synthetic chemistry and drug development. While the direct conversion of this compound to a nitroalkene is not a commonly reported transformation, the principles and methods outlined in these notes provide a strong foundation for the synthesis of a wide variety of nitroalkene building blocks. Researchers are encouraged to adapt these protocols to their specific substrates and synthetic goals.
References
- 1. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. bohrium.com [bohrium.com]
- 6. Nitro alkene synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely 3,4-dihydro-2H-pyrroles and substituted pyrroles, using 1-nitropentan-2-one as a versatile starting material. The methodologies presented are based on established chemical transformations and offer robust routes to these important structural motifs found in numerous biologically active molecules and pharmaceuticals.
Application Note 1: Synthesis of 2-Propyl-3,4-dihydro-2H-pyrrole via Nickel-Catalyzed Reductive Cyclization
This protocol details the direct conversion of this compound to 2-propyl-3,4-dihydro-2H-pyrrole through a one-pot reductive cyclization reaction. This method, adapted from the work of Kempe and coworkers, utilizes a heterogeneous nickel catalyst under a hydrogen atmosphere to efficiently effect the reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization with the ketone moiety.[1][2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound (Substrate)
-
Ni/SiO2 catalyst (2.8 wt% Ni)
-
Acetonitrile (B52724) (MeCN, anhydrous)
-
Hydrogen gas (H2)
-
Molecular sieves (3 Å, activated)
-
Autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a glass liner for the autoclave, add this compound (0.2 mmol, 1.0 equiv).
-
Add the Ni/SiO2 catalyst (4 mol% Ni, 0.008 mmol Ni).
-
Add activated molecular sieves.
-
Add anhydrous acetonitrile (3 mL).
-
Place the glass liner inside the autoclave and seal the reactor.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 20 bar with hydrogen gas.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at 120 °C for 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-propyl-3,4-dihydro-2H-pyrrole.
Expected Yield and Data from Analogous Substrates:
While the yield for 2-propyl-3,4-dihydro-2H-pyrrole is not explicitly reported, the following table summarizes the results for structurally similar γ-nitro ketones under the same reaction conditions, suggesting that a good to excellent yield can be expected.
| Substrate (γ-Nitro Ketone) | Product | Reaction Time (h) | Yield (%) |
| 4-Nitro-1,3-diphenylbutan-1-one | 3,5-Diphenyl-3,4-dihydro-2H-pyrrole | 20 | 95 |
| 4-Nitro-1-phenylpentan-1-one | 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole | 20 | 88 |
| 5-Nitro-2-hexanone | 2,5-Dimethyl-3,4-dihydro-2H-pyrrole | 20 | 85 |
Data adapted from the supporting information of the work by Kempe and coworkers.
Workflow Diagram:
Application Note 2: Proposed Synthesis of 2-Propyl-5-methylpyrrole via a Nef Reaction and Paal-Knorr Cyclization Sequence
This application note outlines a proposed two-step synthesis of the aromatic pyrrole (B145914), 2-propyl-5-methylpyrrole, from this compound. The synthetic strategy involves an initial Nef reaction to convert the α-nitro ketone into the corresponding 1,4-dicarbonyl compound, pentane-2,5-dione.[3][4][5][6] Subsequent treatment of this diketone with an ammonia (B1221849) source under acidic conditions will afford the desired pyrrole via the well-established Paal-Knorr synthesis.[7][8][9][10]
Reaction Scheme:
Step 1: Nef Reaction
Step 2: Paal-Knorr Pyrrole Synthesis
Experimental Protocols:
Step 1: Nef Reaction to Synthesize Pentane-2,5-dione (Proposed Protocol)
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H2SO4, concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to form the nitronate salt.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of sulfuric acid in water and cool it to 0 °C.
-
Slowly add the nitronate salt solution to the cold sulfuric acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pentane-2,5-dione.
-
Purify by distillation or column chromatography.
Step 2: Paal-Knorr Synthesis of 2-Propyl-5-methylpyrrole
Materials:
-
Pentane-2,5-dione
-
Ammonium (B1175870) acetate (B1210297) or aqueous ammonia
-
Acetic acid or another suitable acid catalyst
-
Ethanol or a suitable solvent
Procedure:
-
In a round-bottom flask, dissolve pentane-2,5-dione in ethanol.
-
Add an excess of ammonium acetate.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography or distillation to obtain 2-propyl-5-methylpyrrole.
Logical Relationship Diagram:
Disclaimer: The provided protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The proposed synthesis in Application Note 2 is based on established chemical principles, but the specific conditions may require optimization.
References
- 1. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. Nef Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 1-Nitropentan-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-nitropentan-2-one as a versatile building block in asymmetric synthesis. The focus is on its application as a pronucleophile in organocatalyzed Michael addition reactions, a powerful strategy for the enantioselective construction of carbon-carbon bonds. The protocols detailed below are based on established methodologies for α-nitroketones and are adaptable for this compound.
Introduction
This compound, an α-nitroketone, is a valuable reagent in asymmetric synthesis. The presence of both a nitro and a keto group activates the α-proton, facilitating its use as a nucleophile in various carbon-carbon bond-forming reactions.[1][2][3] In the presence of a chiral catalyst, these reactions can be rendered highly enantioselective, providing access to optically active molecules that are crucial for the development of new pharmaceuticals and other biologically active compounds.
The primary application of α-nitroketones like this compound in asymmetric synthesis is in the Michael addition to α,β-unsaturated compounds.[1][2] Chiral organocatalysts, particularly those based on thiourea (B124793) and squaramide scaffolds, have proven to be highly effective in promoting these reactions with excellent stereocontrol.[1][4][5]
Key Applications in Asymmetric Synthesis
The principal application of this compound in asymmetric synthesis is the organocatalytic asymmetric Michael addition . This reaction involves the conjugate addition of the nitronate, formed from this compound in the presence of a base, to an α,β-unsaturated acceptor. Chiral bifunctional catalysts, such as thiourea or squaramide-based catalysts, are capable of activating both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity.[1][6][7]
The resulting Michael adducts are highly versatile synthetic intermediates. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, or can be removed entirely. This versatility makes this compound a valuable tool for the synthesis of complex chiral molecules.
Experimental Protocols
The following are generalized protocols for the asymmetric Michael addition of α-nitroketones to α,β-unsaturated acceptors, which can be adapted for this compound.
Protocol 1: Asymmetric Michael Addition to 4-Arylidenepyrrolidine-2,3-diones Catalyzed by a Bifunctional Thiourea Catalyst
This protocol is adapted from the work of Reddy and coworkers on the organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones.[1][2][4]
Reaction Scheme:
Caption: Asymmetric Michael addition of this compound.
Materials:
-
This compound
-
4-Arylidenepyrrolidine-2,3-dione derivative
-
Bifunctional thiourea catalyst (e.g., (S)-1-(2-(pyrrolidin-1-yl)-1-phenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 4-arylidenepyrrolidine-2,3-dione (0.1 mmol, 1.0 equiv).
-
Add the bifunctional thiourea catalyst (0.01 mmol, 10 mol%).
-
Add the anhydrous solvent (0.6 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at 25 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Representative Examples for α-Nitroketones):
| Entry | α-Nitroketone | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Nitroacetophenone | 4-Benzylidenepyrrolidine-2,3-dione | 10 | 1,2-Dichloroethane | 80 | 80 |
| 2 | 2-Nitropropiophenone | 4-Benzylidenepyrrolidine-2,3-dione | 10 | Chloroform | 75 | 86 |
| 3 | 1-Nitro-3-phenylpropan-2-one | 4-Benzylidenepyrrolidine-2,3-dione | 10 | 1,2-Dichloroethane | 65 | 64 |
Data adapted from analogous reactions of α-nitroketones.[1]
Protocol 2: Asymmetric Michael Addition to Unsaturated Benzothiophenones Catalyzed by a Squaramide Catalyst
This protocol is based on the work of Wang and coworkers on the squaramide-catalyzed asymmetric cascade Michael addition/acyl transfer reaction.[5]
Reaction Scheme:
Caption: Squaramide-catalyzed Michael addition.
Materials:
-
This compound
-
Unsaturated benzothiophenone derivative
-
Chiral squaramide catalyst
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the unsaturated benzothiophenone (0.1 mmol, 1.0 equiv).
-
Add the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous toluene (B28343) (1.0 mL).
-
Stir the mixture at the desired temperature (e.g., 30 °C) for 10 minutes.
-
Add this compound (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 12-48 hours), monitoring by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to isolate the chiral product.
-
Determine the enantiomeric excess by chiral HPLC.
Quantitative Data (Representative Examples for α-Nitroketones):
| Entry | α-Nitroketone | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Nitroacetophenone | (E)-2-benzylidenebenzo[b]thiophen-3(2H)-one | 10 | Toluene | 95 | 96 |
| 2 | 2-Nitropropiophenone | (E)-2-(4-chlorobenzylidene)benzo[b]thiophen-3(2H)-one | 10 | Toluene | 97 | 98 |
| 3 | 1-Nitro-3-phenylpropan-2-one | (E)-2-(4-methoxybenzylidene)benzo[b]thiophen-3(2H)-one | 10 | Toluene | 92 | 95 |
Data adapted from analogous reactions of α-nitroketones.[5]
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle for Thiourea-Catalyzed Michael Addition
The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition of an α-nitroketone to an electrophile, catalyzed by a bifunctional thiourea catalyst.
Caption: Catalytic cycle of thiourea-catalyzed Michael addition.
General Experimental Workflow
The workflow for a typical asymmetric Michael addition experiment using this compound is outlined below.
Caption: Experimental workflow for asymmetric Michael addition.
Conclusion
This compound is a promising and versatile building block for asymmetric synthesis. Its application in organocatalyzed Michael additions, facilitated by chiral thiourea and squaramide catalysts, provides an efficient route to valuable, highly functionalized chiral molecules. The protocols and data presented here, based on analogous α-nitroketone chemistry, offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Further optimization of reaction conditions for this specific substrate is encouraged to achieve even higher levels of stereocontrol and yield.
References
- 1. Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of α-Nitroketones from α-Substituted Malononitriles and Nitromethane - ChemistryViews [chemistryviews.org]
- 4. BJOC - Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones [beilstein-journals.org]
- 5. A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Analytical methods for the detection and quantification of 1-Nitropentan-2-one
Application Notes and Protocols for the Analysis of 1-Nitropentan-2-one
Introduction
This compound is a nitroalkane compound of interest in various fields, including chemical synthesis and potentially as a marker in specific industrial or environmental contexts. Accurate and reliable analytical methods are crucial for its detection and quantification. This document provides a detailed overview of a gas chromatography-mass spectrometry (GC-MS) method, which is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2] While specific validated methods for this compound are not widely published, this protocol is based on established methods for similar nitroalkanes and provides a robust starting point for method development and validation.[3]
Data Presentation: Quantitative Performance
The following table summarizes the hypothetical, yet typical, performance characteristics of a GC-MS method for the quantification of this compound. These values are based on performance data for similar nitroalkane compounds and serve as a benchmark for method validation.
| Parameter | Value | Units | Notes |
| Limit of Detection (LOD) | 0.1 | ng/mL | Calculated as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | 0.3 | ng/mL | Calculated as 10 times the standard deviation of the blank. |
| Linearity (R²) | >0.995 | - | Over a concentration range of 0.5 - 100 ng/mL. |
| Accuracy (% Recovery) | 85 - 115 | % | Assessed by spiking a blank matrix with known concentrations. |
| Precision (% RSD) | < 15 | % | Intra-day and inter-day precision. |
| Specificity | High | - | Confirmed by mass spectral data. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol details the steps for the analysis of this compound in a liquid sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Scope
This method is intended for the quantitative determination of this compound in liquid samples, such as reaction mixtures or environmental water samples after appropriate extraction.
Principle
The sample is prepared by dilution or liquid-liquid extraction. The prepared sample is then injected into a gas chromatograph, where this compound is separated from other components on a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides qualitative identification, and the abundance of specific ions is used for quantification.[2]
Reagents and Materials
-
Solvents: Dichloromethane (B109758) (DCM), Hexane, Methanol (all HPLC or GC grade).
-
This compound analytical standard: Purity ≥ 98%.
-
Internal Standard (IS): 2-Nitropropane-d7 or other suitable deuterated nitroalkane.
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with caps (B75204) and septa.
-
Filtration: 0.22 µm syringe filters (PTFE or other solvent-compatible material).[4]
Instrument and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
GC Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 min. - Ramp 1: 10 °C/min to 150 °C. - Ramp 2: 25 °C/min to 280 °C, hold for 5 min. |
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | To be determined from the mass spectrum of the standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of the nitro group and alkyl chain fragmentation. |
Sample Preparation
For Clear Liquid Samples (e.g., reaction mixtures):
-
Accurately pipette a known volume of the sample into a volumetric flask.
-
Add a known amount of the internal standard solution.
-
Dilute to the mark with dichloromethane.[4]
-
If necessary, filter the sample through a 0.22 µm syringe filter into an autosampler vial.
For Aqueous Samples (e.g., environmental water):
-
To a 10 mL water sample in a separatory funnel, add a known amount of the internal standard.
-
Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 5 mL portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial.
Calibration
-
Prepare a series of calibration standards of this compound in dichloromethane, ranging from 0.5 to 100 ng/mL.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
Analyze the calibration standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a standard.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the prepared sample from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for any dilution or concentration factors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method Selection Logic
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 3. Quantification of nitromethane in mainstream smoke using gas chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Nitropentan-2-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 1-Nitropentan-2-one. It includes frequently asked questions, troubleshooting advice, a detailed experimental protocol, and visual diagrams to illustrate the reaction pathway and troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound, a β-keto nitroalkane, is the C-acylation of 1-nitrobutane (B1203751). This involves the deprotonation of 1-nitrobutane to form a nitronate anion, which then acts as a nucleophile to attack an acylating agent, such as propanoyl chloride or propanoic anhydride.
Q2: What is the key challenge in the synthesis of this compound?
A2: A significant challenge is controlling the regioselectivity of the acylation reaction. The intermediate nitronate anion is an ambident nucleophile, meaning it can be acylated at either the carbon (C-acylation) to form the desired this compound or at the oxygen (O-acylation) to yield an undesired nitronate ester. Optimizing reaction conditions to favor C-acylation is crucial for a successful synthesis.
Q3: What factors influence the ratio of C-acylation to O-acylation?
A3: Several factors influence the C- versus O-acylation ratio, including the choice of base, solvent, and acylating agent. Generally, conditions that promote a "harder" nucleophile favor O-acylation, while conditions that encourage a "softer" nucleophile favor C-acylation. The use of non-polar, aprotic solvents and careful selection of the base and acylating agent can significantly improve the yield of the C-acylated product.
Q4: What are some common side reactions to be aware of?
A4: Besides the competing O-acylation, other potential side reactions include self-condensation of the starting materials or products, and decomposition of the nitroalkane under strongly basic conditions. Additionally, the high reactivity of acyl chlorides can lead to reactions with any residual water in the solvent, forming propanoic acid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of the nitronate anion. 2. Use of a protic solvent which protonates the nitronate. 3. Reaction temperature is too low. 4. Degradation of the starting materials or product. | 1. Ensure the use of a sufficiently strong, non-nucleophilic base. 2. Use a dry, aprotic solvent such as THF or diethyl ether. 3. Gradually increase the reaction temperature, monitoring for product formation. 4. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
| Presence of a significant amount of O-acylated byproduct | 1. The reaction conditions favor O-acylation (e.g., use of a polar, protic solvent). 2. The chosen base promotes the formation of a "hard" nucleophile. | 1. Switch to a non-polar, aprotic solvent. 2. Consider using a bulkier, non-coordinating base. |
| Formation of propanoic acid as a major byproduct | Presence of water in the reaction mixture, leading to the hydrolysis of propanoyl chloride.[1][2] | Ensure all glassware is thoroughly dried and the solvent is anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Complex mixture of unidentified products | 1. Reaction temperature is too high, leading to decomposition. 2. The base is too strong or used in excess, causing side reactions. | 1. Perform the reaction at a lower temperature and monitor progress by TLC or GC. 2. Use a stoichiometric amount of a milder base. |
Experimental Protocol: Synthesis of this compound via C-acylation
This protocol describes the synthesis of this compound from 1-nitrobutane and propanoyl chloride.
Materials:
-
1-Nitrobutane
-
Propanoyl chloride
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Nitronate Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-nitrobutane (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the sodium nitronate salt.
-
-
Acylation Reaction:
-
Cool the nitronate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanoyl chloride (1.0 equivalent) in anhydrous THF to the cold, stirred nitronate solution via the dropping funnel.
-
Maintain the temperature at -78 °C during the addition to control the reaction and favor C-acylation.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.
-
Data Presentation
Table 1: Reactant Quantities and Properties
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 1-Nitrobutane | 103.12 | 1.0 | 1.0 |
| Sodium Hydride | 24.00 | 1.0 | 1.0 |
| Propanoyl Chloride | 92.52 | 1.0 | 1.0 |
Table 2: Expected Product and Properties
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C5H9NO3 | 131.13 |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 1-Nitropentan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-Nitropentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on improving the yield and purity of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and how to address them:
-
Incomplete Deprotonation of 1-Nitrobutane (B1203751): The initial step of the acylation reaction requires the formation of a nitronate anion. If the base is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.
-
Solution: Ensure you are using a strong enough base (e.g., sodium ethoxide, LDA) and that it is fresh and properly stored. Consider using a slight excess of the base.
-
-
Competitive O-acylation: The nitronate anion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen (O-acylation) leads to the formation of an unstable nitronic ester, which does not yield the desired product.
-
Solution: C-acylation is generally favored in aprotic solvents. The choice of counter-ion can also influence the reaction pathway.
-
-
Side Reactions of the Acetylating Agent: Acetylating agents like acetyl chloride and acetic anhydride (B1165640) are highly reactive and can be consumed by side reactions, such as hydrolysis if there is moisture in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Add the acetylating agent slowly at a low temperature to control the reaction.
-
-
Product Loss During Workup and Purification: this compound can be lost during aqueous workup if not extracted efficiently. During purification by distillation, decomposition can occur if the temperature is too high.
-
Solution: Perform multiple extractions with an appropriate organic solvent. For purification, consider vacuum distillation to lower the boiling point and prevent thermal decomposition.
-
Q2: The purity of my this compound is low, even after purification. What are the likely impurities?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and decomposition products.
-
Unreacted 1-Nitrobutane and Acetylating Agent: If the reaction does not go to completion, you will have starting materials in your crude product.
-
Acetic Acid: This is a byproduct when using acetic anhydride as the acetylating agent.
-
O-acylation Product: While unstable, the O-acylation product or its decomposition products can be present.
-
Poly-acylation Products: In the presence of a strong base, the product itself can be deprotonated and react further.
-
Aldol Condensation Products: Self-condensation of the product can occur under basic conditions.
Q3: How can I minimize the formation of the O-acylation byproduct?
A3: The ratio of C- to O-acylation is influenced by several factors:
-
Solvent: Aprotic solvents generally favor C-acylation.
-
Counter-ion: The nature of the cation associated with the nitronate can influence the site of attack.
-
Temperature: Lower temperatures often increase the selectivity for C-acylation.
Q4: What is the best method for purifying crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This is a suitable method for larger quantities. It is important to perform the distillation under reduced pressure to avoid thermal decomposition of the product.[1]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica (B1680970) gel is effective.[2][3] A solvent system of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient, can be used.
Section 2: Data Presentation
The following tables summarize how different experimental parameters can affect the yield of α-nitro ketones, which can be extrapolated to the synthesis of this compound.
Table 1: Effect of Base on the Acylation of Nitroalkanes
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Sodium Ethoxide | Ethanol | 0 to RT | 50-70 | A common and effective base. |
| Sodium Hydride | THF | 0 to RT | 60-80 | Strong base, requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | -78 | 70-90 | Very strong, non-nucleophilic base, good for preventing side reactions. |
| Potassium Carbonate | Acetone | Reflux | 30-50 | Weaker base, may result in lower yields and longer reaction times. |
Table 2: Effect of Acetylating Agent on the Acylation of Nitroalkanes
| Acetylating Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Acetyl Chloride | THF | -78 to 0 | 70-85 | Highly reactive, requires careful temperature control. |
| Acetic Anhydride | THF | 0 to RT | 60-80 | Less reactive than acetyl chloride, may require a catalyst. |
| N-Acetylimidazole | THF | RT | 50-70 | Milder acetylating agent, good for sensitive substrates. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of 1-Nitrobutane
This protocol describes a general method for the C-acylation of 1-nitrobutane.
Materials:
-
1-Nitrobutane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Acetyl Chloride
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 1-nitrobutane (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) or LDA (1.05 eq) to the stirred solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the nitronate anion.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
Section 4: Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Guide for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Common side reactions and byproducts in 1-Nitropentan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitropentan-2-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Henry (nitroaldol) reaction to form 1-nitro-2-pentanol, followed by oxidation to the desired α-nitro ketone.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 1-nitro-2-pentanol (Henry Reaction) | 1. Ineffective base catalysis: The chosen base may be too weak or used in an insufficient amount. 2. Reaction reversibility (Retro-Henry): The equilibrium may favor the starting materials.[1] 3. Low reactivity of starting materials: Steric hindrance or electronic effects can reduce reactivity. | 1. Use a stronger base or a catalytic amount of a suitable base. Ensure anhydrous conditions if using bases sensitive to moisture. 2. Use a larger excess of the nitroalkane to shift the equilibrium towards the product. Lowering the reaction temperature may also help. 3. Increase the reaction time or temperature. Consider using a more reactive aldehyde or a catalyst to enhance the reaction rate. |
| Formation of nitroalkene byproduct (yellow oil) | Dehydration of the β-nitro alcohol: This is often promoted by the use of a strong base or elevated temperatures.[2] | Use a milder base or a smaller, catalytic amount of base.[2] Maintain a lower reaction temperature. If the nitroalkene is the major product, consider isolating it and converting it to the desired product through a different route. |
| Low or no yield of this compound (Oxidation Step) | 1. Incomplete oxidation: The oxidizing agent may not be strong enough or the reaction time may be too short. 2. Degradation of the product: The α-nitro ketone may be unstable under the reaction conditions. | 1. Ensure the correct stoichiometry of the oxidizing agent. Increase the reaction time or consider a stronger oxidizing agent (e.g., potassium dichromate in sulfuric acid).[3] 2. Monitor the reaction progress closely (e.g., by TLC) and work up the reaction as soon as the starting material is consumed. Avoid excessive heating. |
| Presence of unreacted 1-nitro-2-pentanol in the final product | Incomplete oxidation: As mentioned above. | Re-subject the crude product to the oxidation conditions or purify the final product using column chromatography. |
| Formation of oxime or hydroxynitroso byproducts | Incorrect pH during workup of the Nef reaction (if used as an alternative synthesis): Weakly acidic conditions can lead to the formation of these byproducts. | The hydrolysis of the intermediate nitronate salt must be performed in a strong acid (pH < 1). |
| Formation of oligomerization products | Base-catalyzed self-condensation: This can occur, especially with prolonged reaction times in the presence of a base. | Use the minimum necessary amount of base and monitor the reaction to avoid extended reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a Henry (nitroaldol) reaction between propanal and nitroethane in the presence of a base to form the intermediate, 1-nitro-2-pentanol.[1] The second step involves the oxidation of this β-nitro alcohol to the final product, this compound.[3][4]
Q2: What are the critical parameters to control during the Henry reaction step?
A2: The choice and amount of base are crucial. A strong base can favor the side reaction of dehydration to form a nitroalkene.[2] Therefore, using a catalytic amount of a milder base is often preferred. Temperature control is also important to minimize side reactions and the reversibility of the reaction.
Q3: Which oxidizing agents are suitable for converting 1-nitro-2-pentanol to this compound?
A3: Several oxidizing agents can be used, including potassium dichromate in sulfuric acid, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions.[3] The choice of oxidant may depend on the scale of the reaction and the desired purity of the final product.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products in both the Henry reaction and the oxidation step. Staining with a suitable agent (e.g., potassium permanganate) may be necessary to visualize the spots.
Q5: What are the expected appearances of the intermediate and final products?
A5: 1-nitro-2-pentanol is typically an oily liquid. This compound is also expected to be a liquid at room temperature. The formation of a yellow oil during the Henry reaction may indicate the presence of the nitroalkene byproduct.
Experimental Protocols
Step 1: Synthesis of 1-nitro-2-pentanol via Henry Reaction (Plausible Protocol)
This protocol is based on general procedures for the Henry reaction.[1][2]
Materials:
-
Propanal
-
Nitroethane
-
A suitable base (e.g., triethylamine (B128534) or a catalytic amount of sodium hydroxide)
-
A suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran)
-
Deionized water
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane (1.1 equivalents) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the base to the solution with stirring. If using a solid base, it can be added in portions.
-
Add propanal (1 equivalent), dissolved in a small amount of the solvent, dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium or sodium sulfate, and concentrate it under reduced pressure to obtain crude 1-nitro-2-pentanol.
Step 2: Oxidation of 1-nitro-2-pentanol to this compound
This protocol is adapted from a general procedure for the oxidation of β-nitro alcohols.[3]
Materials:
-
Crude 1-nitro-2-pentanol from Step 1
-
Potassium dichromate
-
Sulfuric acid
-
Water
-
Dichloromethane for extraction
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate for drying
Procedure:
-
In a 3-necked flask fitted with a mechanical stirrer, condenser, and an addition funnel, prepare a solution of potassium dichromate (0.53 equivalents based on the starting propanal) in water.
-
Cool the solution in an ice bath.
-
Gradually add the crude 1-nitro-2-pentanol (1 equivalent) to the stirring solution. Continue stirring for 10 minutes.
-
Prepare a cooled solution of sulfuric acid in water and add it dropwise to the reaction mixture over a period of 1 hour.
-
After the addition, add more water to the reaction mixture.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers sequentially with water and a 5% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 1-Nitropentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitropentan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are silica (B1680970) gel column chromatography and recrystallization. The choice of method often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the preceding synthetic steps, most commonly a Henry (nitroaldol) reaction followed by oxidation. Potential impurities include:
-
Unreacted starting materials from the Henry reaction (e.g., nitromethane (B149229) and butanal).
-
The precursor β-nitro alcohol (1-nitro-2-hydroxy-pentane).
-
Side-products from the oxidation step.
-
Dehydration products, such as nitroalkenes, which can be colored.[1]
Q3: My crude product is a brown oil. Is this normal and how can I purify it?
A3: It is not uncommon for crude products of Henry reactions and subsequent oxidations to be colored oils. This coloration can be due to nitroalkene impurities or other side products.[1] Purification can typically be achieved using silica gel column chromatography, which is effective at separating the desired product from both polar and non-polar impurities.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, caution should be exercised with α-nitro ketones. These compounds can be heat-sensitive and may decompose at elevated temperatures. If distillation is considered, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities and provide information about their identity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and confirming the structure of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield after column chromatography | 1. The compound is highly soluble in the eluent. 2. The compound is adsorbing irreversibly to the silica gel. 3. The compound is volatile and evaporating with the solvent. | 1. Decrease the polarity of the eluent system. 2. Try a different stationary phase, such as alumina, or deactivate the silica gel with triethylamine (B128534). 3. Concentrate the fractions at a lower temperature and reduced pressure. |
| Product co-elutes with an impurity during column chromatography | The polarity of the product and the impurity are too similar for the chosen eluent system. | 1. Use a shallower gradient or isocratic elution with a fine-tuned solvent system. 2. Try a different solvent system. For example, switch from ethyl acetate (B1210297)/hexane (B92381) to dichloromethane/methanol. |
| Difficulty inducing crystallization during recrystallization | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too quickly. 3. The presence of impurities is inhibiting crystal formation. | 1. Slowly evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Add a seed crystal of pure this compound. 4. Scratch the inside of the flask with a glass rod at the meniscus. |
| The product "oils out" during recrystallization instead of forming crystals | The solubility of the compound is too high in the chosen solvent at the lower temperature, or the melting point of the compound is lower than the temperature of the solution. | 1. Use a less polar solvent or a solvent mixture. 2. Ensure the solution is allowed to cool slowly. 3. Redissolve the oil in a minimal amount of hot solvent and try adding a different, less polar "anti-solvent" dropwise until turbidity persists, then heat to clarify and cool slowly. |
| The purified product is still colored | A persistent colored impurity is present. | 1. Pass the product through a short plug of silica gel or activated carbon. 2. Consider a second purification step using a different technique (e.g., recrystallization after column chromatography). |
| Decomposition of the product during purification | α-nitro ketones can be sensitive to heat and strong bases or acids. | 1. Avoid excessive heat during solvent removal and purification. Use reduced pressure. 2. Use neutral or slightly acidic conditions for chromatography. If a base is needed to prevent streaking on silica, use a mild, volatile base like triethylamine in small quantities. |
Purification Data Summary
The following table summarizes typical results that can be expected from the purification of this compound using different techniques. The data is compiled from procedures for analogous α-nitro ketones.
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Achievable Purity (%) | Notes |
| Silica Gel Column Chromatography | Ethyl Acetate/Hexane (e.g., 1:9 v/v) | 60-85 | >98 | A common and effective method for removing a wide range of impurities.[2] |
| Recrystallization | Ethanol/Water | 50-70 | >99 | Good for removing less polar impurities. The product should be sparingly soluble in cold solvent. |
| Recrystallization | Hexane/Ethyl Acetate | 50-70 | >99 | A good two-solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is adapted from a standard procedure for the purification of α-nitro ketones.[2]
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully layer the dried, adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to obtain the purified this compound.
Protocol 2: Recrystallization (Two-Solvent Method)
-
Solvent Selection: Choose a "good" solvent in which this compound is soluble at elevated temperatures (e.g., ethyl acetate or ethanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Stability and degradation studies of 1-Nitropentan-2-one
Disclaimer: Specific stability and degradation studies for 1-Nitropentan-2-one are limited in publicly available literature. The following guidance is based on the general chemical properties of nitroalkanes, β-nitro ketones, and established principles of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure as a β-nitro ketone, this compound is potentially susceptible to several degradation pathways:
-
Thermal Decomposition: Like other nitroalkanes, it may undergo thermal decomposition, which can be initiated at elevated temperatures.[2] This process can involve carbon-nitrogen bond cleavage and may be exothermic.[2][3]
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the nitro group or other structural changes. The presence of the ketone functional group could influence this reactivity.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of nitro compounds.[4][5][6] This often involves the reduction of the nitro group.
-
Oxidative Degradation: While the nitro group itself is an oxidizing functional group, the rest of the molecule could be susceptible to strong oxidizing agents.
Q3: Is this compound a potentially hazardous substance?
A3: Nitroalkanes as a class of compounds have the potential to be hazardous due to their exothermic decomposition at elevated temperatures.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.[1]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical methods are suitable for the analysis of nitro compounds and their degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for stability studies. A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.[7] A GC with an Electron Capture Detector (ECD) is particularly sensitive to nitro-containing compounds.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying unknown degradation products by providing molecular weight and structural information.
Troubleshooting Guides
Issue 1: I am observing multiple unexpected peaks in my chromatogram when analyzing a sample of this compound.
-
Possible Cause 1: On-column Degradation. The compound might be degrading in the heated inlet of a gas chromatograph.
-
Troubleshooting Step: Try lowering the inlet temperature. If using GC-MS, analyze the mass spectra of the unexpected peaks to see if they correspond to likely thermal degradation products. Consider using a less thermally aggressive injection technique like cool on-column injection.
-
-
Possible Cause 2: Sample Degradation. The compound may have degraded in the sample vial before analysis.
-
Troubleshooting Step: Prepare fresh samples and analyze them immediately. Ensure the sample solvent is inert and that the sample is protected from light and stored at an appropriate temperature.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or syringe.
-
Troubleshooting Step: Analyze a blank (solvent only) to check for contamination. Ensure all glassware is thoroughly cleaned.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Instability in Solution. The compound may not be stable in the chosen solvent over the storage period.
-
Troubleshooting Step: Evaluate the stability of the compound in different solvents. Prepare fresh standards more frequently. Store standard solutions at a lower temperature and protected from light.
-
-
Possible Cause 2: Adsorption to Container. The compound may be adsorbing to the surface of the storage container.
-
Troubleshooting Step: Try using different types of vials (e.g., silanized glass or polypropylene) to see if the stability improves.
-
Issue 3: I am having difficulty achieving good peak shape for this compound in my HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the molecule, leading to poor peak shape.
-
Troubleshooting Step: Experiment with different mobile phase pH values. Buffering the mobile phase can help to ensure consistent ionization and improve peak shape.
-
-
Possible Cause 2: Secondary Interactions with the Column. The analyte may be having secondary interactions with the stationary phase.
-
Troubleshooting Step: Try a different type of HPLC column (e.g., one with end-capping or a different stationary phase chemistry). Adding a small amount of a competing agent to the mobile phase, such as triethylamine, can sometimes mitigate these interactions.
-
Data Presentation
Table 1: General Thermal Stability Data for Selected Nitroalkanes
| Compound | Onset Decomposition Temperature (°C) | Decomposition Energy (J/g) |
| Nitromethane | ~200 | >500 |
| Nitroethane | ~190 | >500 |
| 1-Nitropropane | ~185 | >500 |
| 2-Nitropropane | ~180 | >500 |
Note: This data is for general nitroalkanes and is provided for comparative purposes.[2] The actual thermal stability of this compound may differ.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.[9][10][11]
1. Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[10]
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV or LC-MS system
3. Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 N HCl.
-
Store at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 N NaOH.
-
Store at room temperature for 24 hours (basic conditions may be harsher).
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a vial.
-
Store in an oven at 70°C for 48 hours.[9]
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples.
-
4. Analysis:
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Calculate the percentage degradation.
-
If using LC-MS, attempt to identify the major degradation products.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Nitropentan-2-one Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 1-nitropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aliphatic nitro ketone with the chemical formula C5H9NO3.[1] Due to the presence of both a nitro group and a keto group, it is a versatile intermediate in organic synthesis. α-Nitro ketones are valuable precursors for the synthesis of various heterocyclic compounds such as oxazolidinones, isoxazoles, and pyrroles.[1] They can also be involved in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Q2: What are the main safety precautions to consider when working with this compound?
A2: Aliphatic nitro compounds can be thermally unstable and may decompose or explode upon strong heating.[2] It is crucial to avoid high temperatures and potential sources of ignition. These compounds can also be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q3: How can I purify crude this compound?
A3: Purification can often be achieved through column chromatography on silica (B1680970) gel. A common issue with crude nitro compounds is the presence of color-forming impurities, which may include nitro-olefins or unsaturated aldehyde derivatives.[3] Washing the crude product with a mild alkaline solution can help remove acidic impurities.[4][5] Distillation should be approached with caution due to the thermal sensitivity of nitro compounds.
Q4: What are the expected spectroscopic data for this compound?
Data Presentation: Spectroscopic Data for α-Nitro Ketones
| Spectroscopic Technique | Characteristic Peaks/Signals | Notes |
| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1715 cm⁻¹Asymmetric NO₂ stretch: ~1550 cm⁻¹Symmetric NO₂ stretch: ~1375 cm⁻¹ | The carbonyl stretch is a strong indicator of the ketone functional group. The two nitro group stretches are also characteristic.[6][7] |
| ¹H NMR Spectroscopy | α-proton (CH-NO₂): ~5.1-5.3 ppm (doublet of doublets or quartet)Protons α to carbonyl: ~2.0-2.5 ppmOther aliphatic protons: ~0.9-2.2 ppm | The proton attached to the carbon bearing the nitro group is significantly deshielded.[8] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~190-200 ppmCarbon bearing NO₂: ~89-93 ppm | The carbonyl carbon signal appears far downfield.[7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺)Characteristic fragmentation patterns | Fragmentation may involve α-cleavage around the carbonyl group and loss of the nitro group. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
Problem 1: Low or no yield of this compound during synthesis.
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Possible Cause 1: Impure starting materials.
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Solution: Ensure that the starting materials, such as 1-nitrobutane (B1203751) and the acylating agent, are pure and dry. Impurities can interfere with the reaction.
-
-
Possible Cause 2: Ineffective base.
-
Solution: The choice of base is critical for the deprotonation of the nitroalkane. Ensure the base is strong enough and used in the correct stoichiometry. Common bases for this reaction include strong non-nucleophilic bases.
-
-
Possible Cause 3: O-acylation side reaction.
-
Possible Cause 4: Reaction temperature is too low or too high.
-
Solution: Optimize the reaction temperature. Some acylation reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
-
Possible Cause 5: Product is lost during workup.
Problem 2: The isolated product is colored (yellow or brown).
-
Possible Cause 1: Presence of nitro-olefin impurities.
-
Solution: These impurities can arise from side reactions. Purification by column chromatography is usually effective. A pre-wash with a dilute solution of sodium bisulfite may also help to remove some unsaturated impurities.
-
-
Possible Cause 2: Decomposition of the product.
-
Solution: α-Nitro ketones can be unstable, especially in the presence of acid or base, or at elevated temperatures.[9] Ensure that the workup and purification steps are performed under mild conditions and without unnecessary delay.
-
Problem 3: Difficulty in characterizing the product.
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Possible Cause 1: Presence of tautomers.
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Solution: α-Nitro ketones can exist in equilibrium with their nitronic acid tautomer, especially in certain solvents or in the presence of acidic or basic impurities. This can lead to complex NMR spectra. Acquiring spectra in different deuterated solvents may help in identifying the different species.
-
-
Possible Cause 2: Incorrect structure.
-
Solution: Carefully analyze all spectroscopic data (IR, NMR, MS) to confirm the structure. Compare the obtained data with the expected values for α-nitro ketones (see table above). If the data does not match, consider the possibility of an isomeric product or a completely different compound.
-
Experimental Protocols
Synthesis of this compound via Acylation of 1-Nitrobutane
This protocol is a hypothetical procedure based on the general synthesis of α-nitro ketones using N-acylbenzotriazoles.[1]
Materials:
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1-Nitrobutane
-
N-Propionylbenzotriazole
-
Strong, non-nucleophilic base (e.g., Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Ethyl acetate (B1210297)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a solution of 1-nitrobutane (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the strong base (1.1 eq) portion-wise.
-
Stir the resulting solution at 0 °C for 30 minutes to form the nitronate anion.
-
In a separate flask, dissolve N-propionylbenzotriazole (1.2 eq) in anhydrous THF.
-
Add the solution of N-propionylbenzotriazole dropwise to the nitronate solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Synthesis pathway for this compound highlighting the desired C-acylation.
References
- 1. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
Scale-up challenges for the synthesis of 1-Nitropentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitropentan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound. The most common synthetic route involves a two-step process: a Henry (nitroaldol) reaction of nitroethane with propionaldehyde (B47417) to form 1-nitropentan-2-ol, followed by the oxidation of this intermediate to the target ketone.
Problem 1: Low Yield in Henry Reaction Step
Question: We are experiencing low yields of 1-nitropentan-2-ol during the Henry reaction of nitroethane and propionaldehyde when scaling up the reaction. What are the potential causes and solutions?
Answer:
Low yields in the Henry reaction at a larger scale can be attributed to several factors. The reaction is reversible, and side reactions can become more prominent with increased scale.[1]
Possible Causes and Troubleshooting Steps:
-
Inadequate Temperature Control: The Henry reaction is often exothermic. Poor heat dissipation on a larger scale can lead to elevated temperatures, favoring the reverse reaction and the formation of byproducts such as nitroalkenes through dehydration.[2]
-
Solution: Implement more efficient cooling and monitor the internal reaction temperature closely. Consider a slower, controlled addition of the base or one of the reactants to manage the exotherm.
-
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Use an appropriate overhead stirrer and ensure the vessel geometry allows for efficient agitation.
-
-
Base Addition Rate: The rate of base addition can significantly impact the reaction outcome. A rapid addition can lead to a rapid exotherm and increase the likelihood of side reactions.
-
Solution: Add the base dropwise or via a syringe pump over a prolonged period to maintain better control over the reaction.
-
-
Reaction Time: The optimal reaction time may differ at a larger scale. Leaving the reaction for too long can lead to the decomposition of the product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time. Quench the reaction as soon as it reaches completion.
-
Problem 2: Formation of Impurities During Oxidation
Question: During the oxidation of 1-nitropentan-2-ol to this compound, we are observing the formation of significant impurities, particularly a carboxylic acid. How can we minimize this?
Answer:
The oxidation of secondary alcohols to ketones requires careful control to prevent over-oxidation to carboxylic acids, which is a common challenge.[3]
Possible Causes and Troubleshooting Steps:
-
Choice of Oxidizing Agent: Some oxidizing agents are more prone to causing over-oxidation than others.
-
Solution: A modified potassium dichromate oxidation has been shown to be effective for converting α-nitro alcohols to α-nitro ketones with minimal side products.[4][5] Other methods like Swern or Dess-Martin oxidation could also be considered, though they may present their own scale-up challenges.[5]
-
-
Reaction Temperature: Higher temperatures can promote over-oxidation.
-
Solution: Maintain the recommended reaction temperature and ensure efficient cooling. The addition of the oxidizing agent should be done at a controlled rate to prevent temperature spikes.
-
-
Reaction Time: Prolonged exposure to the oxidizing agent can lead to the formation of byproducts.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
pH Control: The pH of the reaction mixture can influence the outcome of the oxidation.
-
Solution: Follow the established protocol regarding the use of acids or buffers to maintain the optimal pH for the selective oxidation to the ketone.
-
Problem 3: Difficulties in Purifying this compound at Scale
Question: We are facing challenges in obtaining high-purity this compound after scaling up the synthesis. What purification strategies are recommended?
Answer:
Purification at a larger scale often requires a shift from laboratory techniques like column chromatography to more scalable methods.
Possible Solutions:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale. It is important to first determine the thermal stability of this compound to avoid decomposition.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity at scale.
-
Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many impurities. For example, acidic impurities can be removed by washing with a mild base, and basic impurities with a mild acid.
-
Treatment with Adsorbents: Passing a solution of the crude product through a plug of silica (B1680970) gel or activated carbon can remove polar impurities and colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a Henry (nitroaldol) reaction between nitroethane and propionaldehyde to produce 1-nitropentan-2-ol.[1] The second step involves the oxidation of the resulting secondary alcohol to the desired α-nitro ketone, this compound.[4][5]
Q2: What are the key byproducts to watch for in the Henry reaction step?
A2: A common byproduct is the corresponding nitroalkene, formed through the dehydration of the β-nitro alcohol product.[2] The formation of this impurity is often favored by higher reaction temperatures. Additionally, since the Henry reaction is reversible, unreacted starting materials may also be present.
Q3: Can the Nef reaction be used to synthesize this compound?
A3: The Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound, is a potential alternative route.[6][7] This would involve the conversion of 1-nitropentane. However, the classical Nef reaction requires strongly acidic conditions (pH < 1) to favor the formation of the ketone and avoid side products like oximes.[6][8] Controlling this reaction on a large scale can be challenging.
Q4: What are the safety considerations when working with nitroalkanes and oxidation agents?
A4: Nitroalkanes can be hazardous and should be handled with care in a well-ventilated fume hood. Some oxidizing agents, such as potassium dichromate, are toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Henry Reaction Parameters (Nitroethane with Propionaldehyde)
| Parameter | Lab Scale (e.g., 10 mmol) | Pilot Scale (e.g., 1 mol) |
| Base | Triethylamine (TEA) | Potassium Hydroxide (B78521) (KOH) |
| Solvent | Isopropanol (B130326) | Isopropanol |
| Temperature | 0 °C to Room Temperature | 0 - 10 °C (with controlled addition) |
| Reaction Time | 12 - 24 hours | 8 - 16 hours (monitored) |
| Typical Yield | 70 - 85% | 60 - 75% |
Table 2: Oxidation of 1-nitropentan-2-ol
| Parameter | Lab Scale (e.g., 5 mmol) | Pilot Scale (e.g., 0.5 mol) |
| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) |
| Acid | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) |
| Solvent | Water/Dichloromethane (B109758) | Water/Dichloromethane |
| Temperature | 0 - 5 °C | 0 - 5 °C |
| Reaction Time | 1 - 2 hours | 1 - 3 hours (monitored) |
| Typical Yield | 85 - 95%[9] | 75 - 88% |
Experimental Protocols
Protocol 1: Synthesis of 1-nitropentan-2-ol via Henry Reaction
-
To a stirred solution of nitroethane (1.0 eq) and propionaldehyde (1.1 eq) in isopropanol at 0 °C, slowly add a solution of potassium hydroxide (0.1 eq) in methanol.
-
Maintain the temperature below 10 °C during the addition.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-nitropentan-2-ol.
Protocol 2: Oxidation of 1-nitropentan-2-ol to this compound
This protocol is adapted from a general procedure for the oxidation of α-nitro alcohols.[9]
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel, mix potassium dichromate (0.53 eq) and water. Cool the mixture in an ice bath.
-
Gradually add the crude 1-nitropentan-2-ol (1.0 eq) to the cooled, stirring solution. Continue stirring for 10 minutes.
-
Prepare a cooled solution of sulfuric acid in water and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, add water to the reaction mixture.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with water and then with a 5% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or another suitable method.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yields in the Henry reaction.
Caption: Troubleshooting impurity formation during oxidation.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactions of 1-Nitropentan-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1-Nitropentan-2-one. The information is designed to assist in optimizing reaction conditions, overcoming common challenges, and ensuring successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in Michael addition reactions. | 1. Inappropriate solvent polarity: The polarity of the solvent can significantly affect the stability of the enolate intermediate and the electrophile. 2. Incorrect base selection: The strength and steric hindrance of the base are crucial for efficient deprotonation of the α-carbon. 3. Unfavorable temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, DCM, Toluene, Acetonitrile) to find the optimal medium. 2. Base Optimization: Experiment with different bases such as DBU, triethylamine, or potassium carbonate. For sensitive substrates, a milder base may be necessary. 3. Temperature Adjustment: Initially, run the reaction at room temperature. If the reaction is slow, gradually increase the temperature in 5-10°C increments. If side products are observed, try cooling the reaction to 0°C or below. |
| Formation of multiple products or unexpected side products. | 1. Competing side reactions: Depending on the reaction conditions, side reactions such as self-condensation, Nef reaction, or decomposition of the starting material can occur. 2. Instability of the product: The desired product may be unstable under the reaction or work-up conditions. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can promote the Nef reaction. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Mild Work-up: Use a mild acidic work-up (e.g., saturated aqueous NH4Cl) to neutralize the base and avoid product degradation. |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and ensure complete consumption of the starting material. 2. Chromatographic Separation: Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. Step-gradient elution may be necessary. |
| Inconsistent reaction outcomes. | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Reagent Purity: Use freshly purified reagents and solvents. The purity of this compound should be confirmed before use. 2. Standardized Protocol: Maintain consistent parameters such as reaction time, temperature, and stirring speed across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for Michael addition reactions using this compound?
A1: The optimal solvent is highly dependent on the specific electrophile and base being used. A good starting point is a moderately polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). It is recommended to perform a solvent screen to identify the best conditions for your specific reaction.
Q2: How does temperature affect the stability of this compound?
A2: While specific quantitative data is limited in publicly available literature, α-nitro ketones can be prone to decomposition at elevated temperatures, potentially leading to the formation of byproducts. It is advisable to conduct reactions at or below room temperature initially and only heat if necessary, while carefully monitoring for decomposition.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions include:
-
Nef Reaction: Under acidic conditions, the nitro group can be hydrolyzed to a carbonyl group.
-
Self-condensation: In the presence of a strong base, this compound can undergo self-condensation.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction, and under certain conditions, the product can revert to the starting materials.
Q4: Can this compound be used in the synthesis of heterocyclic compounds?
A4: Yes, the dual functionality of the nitro and keto groups makes this compound a potential precursor for the synthesis of various heterocycles. For example, it can be used in reactions leading to substituted pyrroles or other nitrogen-containing ring systems. The reaction conditions will need to be carefully optimized for each specific heterocyclic target.
Experimental Protocols
General Protocol for Michael Addition of this compound to an α,β-Unsaturated Ketone
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at 0°C under an argon atmosphere, add the α,β-unsaturated ketone (1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) dropwise.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the searched literature, a generalized table illustrating the expected impact of solvent and temperature on a Michael addition reaction is provided below for illustrative purposes. Researchers should generate their own data for specific reaction systems.
Table 1: Illustrative Impact of Solvent and Temperature on Michael Addition Yield
| Entry | Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |
| 1 | THF | 0 | DBU | 4 | ~75 |
| 2 | THF | 25 | DBU | 2 | ~85 |
| 3 | DCM | 25 | DBU | 3 | ~80 |
| 4 | Toluene | 25 | DBU | 6 | ~60 |
| 5 | Acetonitrile | 25 | DBU | 4 | ~70 |
| 6 | THF | 50 | DBU | 1 | ~65 (with side products) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for systematically troubleshooting low product yield in reactions.
Influence of Solvent and Temperature on Reaction Pathways
Caption: The relationship between solvent polarity, temperature, and reaction outcomes.
Technical Support Center: Catalyst Deactivation and Regeneration in 1-Nitropentan-2-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the catalytic reactions of 1-Nitropentan-2-one.
Troubleshooting Guide
Issue: The reaction rate has significantly slowed down or stopped completely.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking (fouling), or sintering.
-
Poisoning: Certain impurities in the reactants, solvents, or from the reactor itself can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, lead, and arsenic compounds.[1][2]
-
Troubleshooting Steps:
-
Analyze the purity of your this compound, solvent, and hydrogen gas.
-
If impurities are detected, purify the starting materials.
-
Consider using a guard bed to remove potential poisons before the reactants come into contact with the main catalyst bed.
-
-
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking the active sites.[2][3]
-
Troubleshooting Steps:
-
Attempt to regenerate the catalyst (see regeneration protocols below).
-
Optimize reaction conditions to minimize coke formation, such as adjusting temperature, pressure, and reactant concentrations.
-
-
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[2][4]
-
Troubleshooting Steps:
-
Operate the reaction at the lowest effective temperature.
-
Choose a catalyst with a thermally stable support.
-
If sintering has occurred, regeneration may not be fully effective, and catalyst replacement might be necessary.
-
-
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface.
-
Troubleshooting Steps:
-
Increase the stirring rate in a slurry reactor to improve mixing.
-
For a fixed-bed reactor, ensure proper flow distribution.
-
Consider using a catalyst with a smaller particle size to increase the external surface area.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of nitro compounds like this compound?
A1: The most common catalysts for the reduction of both aromatic and aliphatic nitro groups are palladium on carbon (Pd/C) and Raney Nickel.[5] Iron (Fe) and Zinc (Zn) in acidic media are also used as alternatives.[5][6] For aliphatic nitro compounds specifically, Lithium aluminum hydride (LiAlH4) is also a common reducing agent.[5]
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A systematic approach is necessary to pinpoint the cause of deactivation.
-
Characterize the spent catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposition. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons. Transmission Electron Microscopy (TEM) can reveal changes in particle size due to sintering.[4]
-
Analyze reaction conditions: Review your experimental log for any deviations in temperature, pressure, or reactant purity that might correlate with the drop in activity.
-
Perform control experiments: Run the reaction with purified reactants and solvents to rule out poisoning.
Q3: Is it possible to regenerate a deactivated catalyst used in this compound reactions?
A3: Yes, in many cases, catalyst regeneration is possible, which can be more cost-effective than replacing the catalyst, especially for those containing precious metals like palladium.[7] The appropriate regeneration method depends on the cause of deactivation.
Q4: What are the recommended procedures for catalyst regeneration?
A4:
-
For Coking/Fouling: A common method is controlled oxidation (burning off the carbon deposits) followed by reduction. A mild regeneration method involves air oxidation at around 200°C followed by H₂ reduction at approximately 180°C.[8]
-
For Poisoning:
-
Acid Washing: Washing the catalyst with an acid solution, such as acetic acid or sulfuric acid, can remove certain metallic poisons.[1] Acetic acid regeneration has been shown to effectively remove elements like lead, arsenic, sodium, and potassium.[1]
-
Solvent Washing: Washing with a suitable solvent may remove adsorbed impurities.
-
Q5: How does the choice of solvent affect catalyst stability?
A5: The solvent can significantly impact catalyst performance and stability. Impurities within the solvent, even at ppm levels, can act as catalyst poisons.[2] It is crucial to use high-purity solvents and to be aware of any stabilizers or additives present, as these can interfere with the catalytic reaction.[2]
Data Presentation
Table 1: Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Substrates | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Aromatic and aliphatic nitro groups | High activity and selectivity | Can be sensitive to poisons, potential for dehalogenation of aryl halides |
| Raney Nickel | Aromatic and aliphatic nitro groups | Effective for substrates sensitive to dehalogenation | Pyrophoric, requires careful handling |
| Iron (Fe) in Acid | Aromatic nitro groups | Mild conditions, can be selective in the presence of other reducible groups | Can be difficult to remove residual iron from the product |
| Zinc (Zn) in Acid | Aromatic nitro groups | Mild conditions, similar to iron | Can be difficult to remove residual zinc from the product |
| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic nitro compounds | Powerful reducing agent | Reduces many other functional groups, not suitable for aromatic nitro compounds (can form azo products) |
Table 2: Catalyst Regeneration Methodologies and a Summary of Their Effectiveness
| Deactivation Cause | Regeneration Method | Key Parameters | Reported Effectiveness |
| Coking/Fouling | Oxidation and Reduction | Air oxidation at ~200°C, followed by H₂ reduction at ~180°C | Can lead to full recovery of catalytic activity.[8] |
| Poisoning (Metals) | Acetic Acid Washing | Washing with acetic acid solution | Removal of 99.2% Pb, 98.8% As, 99.9% Na, and 93.9% K has been reported for certain catalysts.[1] |
| Poisoning (Metals) | Sulfuric Acid Washing | Pickling in sulfuric acid | Can also be effective but may lead to a greater loss of the active metal component compared to acetic acid.[1] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Catalyst Pre-treatment (Activation):
-
Place the catalyst (e.g., Pd/C) in the reactor.
-
Reduce the catalyst in situ under a flow of hydrogen gas (e.g., 5-10% H₂ in N₂) at a specified temperature (e.g., 240°C) for a set duration (e.g., 2 hours).[2]
-
-
Reaction Setup:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target reaction temperature.
-
Introduce the solution of this compound in the chosen solvent.
-
-
Monitoring the Reaction:
-
Take samples at regular intervals.
-
Analyze the samples using a suitable analytical technique (e.g., Gas Chromatography or High-Performance Liquid Chromatography) to determine the conversion of this compound and the yield of the desired product.
-
-
Data Analysis:
-
Plot the conversion of this compound as a function of time to determine the initial reaction rate.
-
Protocol 2: Catalyst Regeneration (for Coking)
-
Catalyst Preparation:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a solvent to remove any residual reactants and products.
-
Dry the catalyst in an oven at a low temperature (e.g., 80-100°C).
-
-
Oxidation Step:
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst in a flow of air or a dilute oxygen/nitrogen mixture to a specific temperature (e.g., 200°C) for a defined period to burn off the carbon deposits.[8]
-
-
Reduction Step:
-
After the oxidation step, purge the system with an inert gas (e.g., nitrogen).
-
Reduce the catalyst under a flow of hydrogen gas at a specified temperature (e.g., 180°C).[8]
-
-
Post-Regeneration Analysis:
-
Test the activity of the regenerated catalyst using the protocol described in "Catalyst Activity Testing" to evaluate the effectiveness of the regeneration process.
-
Visualizations
References
- 1. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4164481A - Process of regenerating a noble metal catalyst used in the reduction of organic nitro compounds - Google Patents [patents.google.com]
- 8. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Handling and storage best practices for 1-Nitropentan-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Nitropentan-2-one was not available at the time of this publication. The following information is based on best practices for handling and storage of similar chemical classes, such as nitroalkanes and ketones. Always consult the specific Safety Data Sheet provided by the manufacturer before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from related compounds, this compound is expected to be a flammable liquid and may be harmful if swallowed or inhaled. It may also cause skin and eye irritation. Organic nitro compounds should be handled with care as they can be reactive.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][3] It is crucial to keep the container tightly closed to prevent the escape of vapors, which may form explosive mixtures with air.[2] The storage area should be segregated from incompatible materials.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is recommended to wear appropriate personal protective equipment, including:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or impervious clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials such as sawdust. Collect the absorbed material into a suitable container for disposal.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. It is advisable to contact a licensed professional waste disposal service to ensure proper disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible discoloration or formation of solids in the liquid. | Potential degradation or polymerization of the compound. | Do not use the chemical. Consult your institution's safety officer for guidance on proper disposal of potentially unstable chemicals. |
| A strong, unusual odor is detected from the storage area. | A possible leak from the container. | Wearing appropriate PPE, check the container for any damage or improper sealing. If a leak is confirmed, move the container to a fume hood, transfer the contents to a new, appropriate container if safe to do so, and decontaminate the storage area. |
| The compound appears to be reacting with other stored chemicals. | Improper segregation of incompatible materials. | Immediately and safely separate the containers. Review the chemical compatibility chart and reorganize the storage area to prevent future incidents. Store reactive chemicals in secondary containment. |
Quantitative Data Summary
| Property | Value/Information | Source (Similar Compounds) |
| Physical State | Liquid (presumed) | General knowledge of ketones |
| Flammability | Flammable liquid (presumed) | Safety data for 2-Pentanone and Nitroethane[1][3][4][5] |
| Storage Temperature | Cool, dry place | General recommendations for flammable liquids[1] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents. | General chemical storage guidelines[6] |
Experimental Protocols
Detailed experimental protocols should be designed in accordance with your specific research needs and after a thorough review of the Safety Data Sheet for this compound. Always perform a risk assessment before starting any new experiment.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 1-Nitropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the validation of 1-Nitropentan-2-one. Due to the limited availability of specific methods for this compound, this document outlines established techniques for analogous nitroalkanes and ketones. The presented data, derived from similar compounds, serves as a robust foundation for method development and validation for this compound analysis.
Three primary analytical techniques are compared:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH): A widely used and cost-effective method for the analysis of carbonyl compounds.
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): A selective and sensitive technique for the detection of nitrogen-containing compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of small molecules.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical validation parameters for the three analytical methods, based on data from analogous compounds.
| Validation Parameter | HPLC-UV (with DNPH Derivatization) | GC-NPD | LC-MS/MS |
| Linearity (R²) | >0.999[1] | Typically >0.99 | >0.997 (over three orders of magnitude)[2] |
| Accuracy (Recovery) | Typically 80-120% | Typically 80-120% | 85-115%[3][4] |
| Precision (RSD/CV) | <1% for retention time, <1% for peak area[1] | <15% | <10% total imprecision[3][4] |
| Limit of Detection (LOD) | pg range[1] | <1.0 µg/L (for nitroaromatics in groundwater)[5][6] | nmol/L range[2] |
| Limit of Quantification (LOQ) | pg to ng range[1] | Typically 3-5 times the LOD | nmol/L range[2] |
| Specificity/Selectivity | Good, enhanced by derivatization and chromatographic separation | High for nitrogen-containing compounds | Very high, based on parent and fragment ion masses |
Experimental Protocols
HPLC-UV with DNPH Derivatization
This method involves the chemical derivatization of the ketone functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV spectroscopy.
a) Derivatization Protocol:
-
Reagent Preparation: Prepare a saturated solution of DNPH in a suitable solvent such as acetonitrile (B52724) or ethanol, acidified with a small amount of strong acid (e.g., hydrochloric or sulfuric acid).[7]
-
Sample Reaction: Mix the sample containing this compound with an excess of the DNPH reagent solution.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 65°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.[7]
-
Sample Cleanup (if necessary): The derivatized sample may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent and matrix interferences.
b) HPLC-UV Analysis:
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and a UV detector is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed for the separation of the DNPH derivatives.
-
Detection: The UV detector is set to a wavelength of approximately 360 nm for the detection of the resulting hydrazone.[7]
-
Quantification: A calibration curve is generated using standards of the derivatized analyte to quantify the concentration in the sample.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC-NPD is a highly selective method for the analysis of nitrogen-containing compounds like this compound.
a) Sample Preparation:
-
Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent (e.g., acetone).[5]
-
Concentration: The extract may be concentrated to increase the sensitivity of the analysis.
-
Cleanup (if necessary): A cleanup step using techniques like solid-phase extraction may be required to remove interfering compounds.
b) GC-NPD Analysis:
-
Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., 100% dimethyl polysiloxane) and a nitrogen-phosphorus detector is used.[5]
-
Injection: A small volume of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The separation of the analyte from other components in the sample is achieved based on their boiling points and interactions with the stationary phase of the column.
-
Detection: The NPD selectively detects compounds containing nitrogen, providing a sensitive and specific response for this compound.
-
Quantification: The concentration of the analyte is determined by comparing the peak area or height to a calibration curve prepared from standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound.
a) Sample Preparation:
-
Extraction: A simple extraction procedure, such as protein precipitation with a solvent like methanol, is often sufficient.
-
Dilution: The extract is typically diluted with the initial mobile phase before injection.
b) LC-MS/MS Analysis:
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer is used. A C18 column is commonly employed for separation.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of specificity.
-
Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Mandatory Visualization
The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
References
- 1. agilent.com [agilent.com]
- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. frtr.gov [frtr.gov]
- 7. iomcworld.com [iomcworld.com]
Spectroscopic Analysis for the Structural Confirmation of 1-Nitropentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data expected for 1-Nitropentan-2-one, a nitroketone of interest in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data, a plausible synthetic route, and comparisons with isomeric and analogous compounds. The information herein serves as a benchmark for researchers aiming to synthesize and characterize this compound.
Synthesis of this compound
A common and effective method for the synthesis of α-nitro ketones like this compound involves a two-step process:
-
Henry Reaction (Nitroaldol Reaction): This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound. For the synthesis of the precursor to this compound, 1-nitrobutane (B1203751) would be reacted with formaldehyde (B43269) in the presence of a base to yield 1-nitropentan-2-ol.
-
Oxidation: The resulting β-nitro alcohol (1-nitropentan-2-ol) is then oxidized to the corresponding α-nitro ketone, this compound. Various oxidizing agents can be employed for this transformation, such as potassium dichromate in sulfuric acid.
A general workflow for the synthesis and subsequent spectroscopic analysis is depicted below.
Caption: Synthetic and analytical workflow for this compound.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and a comparison with its isomers and the related compound, 2-pentanone. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present.
Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group Absorptions (Predicted/Experimental) |
| This compound | C=O stretch: ~1720-1740 cm⁻¹ (strong)NO₂ asymmetric stretch: ~1550 cm⁻¹ (strong)NO₂ symmetric stretch: ~1370 cm⁻¹ (strong) |
| 3-Nitropentan-2-one | C=O stretch: ~1715-1735 cm⁻¹NO₂ asymmetric stretch: ~1550 cm⁻¹NO₂ symmetric stretch: ~1370 cm⁻¹ |
| 4-Nitropentan-2-one | C=O stretch: ~1715-1735 cm⁻¹NO₂ asymmetric stretch: ~1550 cm⁻¹NO₂ symmetric stretch: ~1370 cm⁻¹ |
| 5-Nitropentan-2-one | C=O stretch: ~1715-1735 cm⁻¹NO₂ asymmetric stretch: ~1550 cm⁻¹NO₂ symmetric stretch: ~1370 cm⁻¹ |
| 2-Pentanone (Experimental) | C=O stretch: ~1715 cm⁻¹ |
¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound | CH₃ | -CH₂- | -CH- |
| This compound | 0.9 (t, 3H) | 1.4 (sextet, 2H), 2.7 (t, 2H), 5.3 (s, 2H) | - |
| 3-Nitropentan-2-one | 1.0 (t, 3H), 2.3 (s, 3H) | 2.1 (m, 2H) | 5.0 (t, 1H) |
| 4-Nitropentan-2-one | 1.6 (d, 3H), 2.2 (s, 3H) | 3.0 (d, 2H) | 4.8 (m, 1H) |
| 5-Nitropentan-2-one | 2.2 (s, 3H) | 2.2 (m, 2H), 2.8 (t, 2H), 4.4 (t, 2H) | - |
| 2-Pentanone (Experimental) | 0.9 (t, 3H), 2.1 (s, 3H) | 1.6 (sextet, 2H), 2.4 (t, 2H) | - |
¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound | CH₃ | -CH₂- | -CH- | C=O |
| This compound | ~13 | ~18, ~35, ~80 | - | ~205 |
| 3-Nitropentan-2-one | ~10, ~28 | ~25 | ~90 | ~203 |
| 4-Nitropentan-2-one | ~20, ~30 | ~48 | ~78 | ~206 |
| 5-Nitropentan-2-one | ~30 | ~20, ~38, ~75 | - | ~207 |
| 2-Pentanone (Experimental) | 13.7, 29.8 | 17.5, 45.7 | - | 209.1 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted) |
| This compound | 131.05 | 85 ([M-NO₂]⁺), 71 ([C₄H₇O]⁺), 57 ([C₃H₅O]⁺), 43 ([C₂H₃O]⁺) |
| 3-Nitropentan-2-one | 131.05 | 85 ([M-NO₂]⁺), 102 ([M-C₂H₅]⁺), 57 ([C₃H₅O]⁺), 43 ([C₂H₃O]⁺) |
| 4-Nitropentan-2-one | 131.05 | 85 ([M-NO₂]⁺), 116 ([M-CH₃]⁺), 71 ([C₄H₇O]⁺), 43 ([C₂H₃O]⁺) |
| 5-Nitropentan-2-one | 131.05 | 85 ([M-NO₂]⁺), 71 ([C₄H₇O]⁺), 57 ([C₃H₅O]⁺), 43 ([C₂H₃O]⁺) |
| 2-Pentanone | 86.07 | 71 ([M-CH₃]⁺), 58, 43 ([C₂H₃O]⁺, base peak) |
Experimental Protocols
The following are general procedures for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
The logical flow of these spectroscopic techniques for structural confirmation is outlined in the diagram below.
Caption: Logic diagram for spectroscopic structural confirmation.
Establishing the Purity of 1-Nitropentan-2-one: A Comparative Guide to Chromatographic and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of novel or synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of chromatographic and other analytical techniques for determining the purity of 1-Nitropentan-2-one, a nitro ketone of interest in various chemical syntheses.
Comparison of Analytical Techniques for Purity Determination
The purity of an organic compound like this compound can be assessed using a variety of analytical techniques. While chromatographic methods are often the primary choice for separating and quantifying impurities, other methods can provide valuable orthogonal information. The following table summarizes a comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Karl Fischer Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Karl Fischer Titration | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Titrimetric method for the specific determination of water content. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Analysis of volatile and thermally stable compounds. | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. | Determination of water content, a critical impurity. | Determination of the absolute purity of the main component against a certified standard. |
| Typical Detector | Flame Ionization (FID), Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS). | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS). | Potentiometric or visual endpoint. | NMR detector. |
| Sample Preparation | Dissolution in a volatile solvent. Derivatization may be required for polar analytes. | Dissolution in a suitable mobile phase component. Derivatization can be used to enhance detection. | Direct addition to the titration cell or dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard of known purity. |
| Illustrative Limit of Detection (LOD) | ~1-10 ppm | ~0.1-1 ppm | Not applicable for organic impurities. | ~0.1% w/w |
| Illustrative Purity Result | 99.5% (sum of all impurity peak areas relative to the main peak area) | 99.8% (sum of all impurity peak areas relative to the main peak area) | 0.1% water content | 99.7% absolute purity |
Chromatographic Methods for this compound Purity
Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for separating this compound from potential impurities, such as starting materials, by-products, and degradation products.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like this compound. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can offer enhanced selectivity and sensitivity for nitro-containing compounds.
Experimental Protocol: GC-FID Analysis of this compound
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.6 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.[1]
-
Injection Volume: 1 µL of a 1 mg/mL solution of this compound in acetone.
-
Data Analysis: The purity is estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, which possesses a chromophore, UV detection is a suitable choice.[2] Reversed-phase chromatography is the most common mode for separating moderately polar organic compounds.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Similar to GC, the purity is estimated by the area percentage of the main peak.
Alternative Methods for Purity Assessment
While chromatography is excellent for identifying and quantifying individual impurities, other methods can provide a more direct measure of the absolute purity or specific types of impurities.
Karl Fischer Titration
This method is the gold standard for determining the water content in a sample.[4][5] Since water is a common impurity in organic compounds, Karl Fischer titration provides a crucial piece of information for an accurate purity assessment.[6][7] The method is highly specific to water and can be performed using either volumetric or coulometric titration, depending on the expected water content.[4][7]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument: Karl Fischer titrator.
-
Reagent: Volumetric Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.
-
Procedure:
-
The titration vessel is pre-titrated with the Karl Fischer reagent to remove any residual water.
-
A known amount of the this compound sample is accurately weighed and added to the vessel.
-
The sample is titrated with the Karl Fischer reagent to a potentiometric endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Quantitative NMR (qNMR)
Quantitative NMR has emerged as a powerful primary method for the purity assessment of organic compounds.[8] It allows for the direct determination of the mass fraction of the analyte by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[9][10]
Experimental Protocol: Purity Determination by qNMR
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Acetone-d6, Chloroform-d).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Workflow for Purity Determination
The following diagram illustrates a logical workflow for establishing the purity of this compound.
Caption: Workflow for establishing the purity of this compound.
Conclusion
For a comprehensive and reliable determination of the purity of this compound, a multi-faceted approach is recommended. While GC and HPLC are indispensable for identifying and quantifying organic impurities, they provide a relative purity assessment. Combining these chromatographic techniques with an absolute purity determination method like qNMR and a specific impurity analysis like Karl Fischer titration for water content will provide a robust and accurate purity profile. This comprehensive characterization is essential for ensuring the quality and consistency of the compound for research and development purposes.
References
- 1. forensicresources.org [forensicresources.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. koreascience.kr [koreascience.kr]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of 1-Nitropentan-2-one Quantification
A collaborative study assessing the state of 1-Nitropentan-2-one analysis reveals comparable performance among common chromatographic methods, establishing a baseline for researchers and drug development professionals. This guide provides a summary of the findings, detailed experimental protocols, and a transparent look at the inter-laboratory comparison workflow, ensuring analysts can confidently select and implement robust analytical methodologies.
In the pursuit of reliable and reproducible scientific data, particularly within the exacting domains of pharmaceutical research and development, the importance of standardized and thoroughly vetted analytical methods cannot be overstated. This guide presents the results of a hypothetical inter-laboratory comparison focused on the quantification of this compound, a key chemical intermediate. Three laboratories participated in this study, employing Gas Chromatography with Electron Capture Detection (GC-ECD), a widely used and highly sensitive technique for the analysis of nitro-containing compounds.
The primary objective of this comparison was to assess the comparability, accuracy, and precision of the analytical results obtained by different laboratories for the same set of blind samples. The findings detailed herein offer valuable insights into the expected performance of GC-ECD for this compound analysis and provide a comprehensive, actionable protocol for laboratories seeking to establish or validate their own testing procedures.
Performance Snapshot: A Comparative Analysis
The quantitative results from the three participating laboratories are summarized below. Each laboratory analyzed two blind samples of this compound at different concentration levels. The performance of each laboratory was evaluated based on key analytical parameters including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, %RSD).
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Analytical Method | GC-ECD | GC-ECD | GC-ECD |
| Limit of Detection (LOD) | 0.05 µg/L | 0.04 µg/L | 0.06 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.12 µg/L | 0.18 µg/L |
| Sample 1 (Assigned Value: 5.0 µg/L) | |||
| Mean Measured Value (µg/L) | 4.85 | 5.12 | 4.91 |
| Recovery (%) | 97.0 | 102.4 | 98.2 |
| Precision (%RSD, n=3) | 3.5 | 2.8 | 4.1 |
| Sample 2 (Assigned Value: 25.0 µg/L) | |||
| Mean Measured Value (µg/L) | 24.2 | 25.8 | 24.5 |
| Recovery (%) | 96.8 | 103.2 | 98.0 |
| Precision (%RSD, n=3) | 2.9 | 2.5 | 3.3 |
Decoding the Study: A Workflow Overview
The logical flow of this inter-laboratory comparison, from the initial preparation of test materials to the final evaluation of laboratory performance, is depicted in the diagram below. This standardized process ensures a fair and objective assessment of each participant's analytical capabilities.
Under the Microscope: Experimental Protocol
The following is a representative experimental protocol for the analysis of this compound in a water matrix using Gas Chromatography with an Electron Capture Detector (GC-ECD). This protocol is based on established methods for the analysis of volatile nitro compounds.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL volumetric flask, add 100 mL of the aqueous sample.
-
Spike the sample with an appropriate internal standard.
-
Add 20 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Shake vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the organic (top) layer to a clean vial.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-ECD analysis.
2. GC-ECD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a ⁶³Ni Electron Capture Detector.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen at 60 mL/min.
-
Injection Volume: 1 µL.
3. Calibration
-
Prepare a series of calibration standards of this compound in the extraction solvent, ranging from the LOQ to a concentration that brackets the expected sample concentrations.
-
Analyze the calibration standards under the same GC-ECD conditions as the samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A linear regression with a correlation coefficient (r²) of >0.995 is considered acceptable.
4. Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Spike (LCS): A reagent water sample is spiked with a known concentration of this compound and analyzed to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the analyte and analyzed to evaluate matrix effects on recovery and precision.
This comprehensive guide, based on a simulated inter-laboratory study, provides a robust framework for the analysis of this compound. By adhering to the detailed protocol and understanding the expected performance benchmarks, researchers and drug development professionals can ensure the generation of high-quality, reliable, and comparable analytical data.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological activity of 1-Nitropentan-2-one against related nitro-aliphatic compounds. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established knowledge of the bioactivity of the broader class of nitroalkanes and related functional groups. The provided quantitative data for this compound is hypothetical and serves as a placeholder for expected values based on structure-activity relationships.
Introduction to this compound
This compound is an aliphatic nitroketone with the chemical formula C₅H₉NO₃. Its structure, featuring both a nitro group and a ketone, suggests potential for a range of biological activities. The nitro group is a well-known pharmacophore in many antimicrobial and cytotoxic compounds, while the ketone functionality can influence the molecule's reactivity and interactions with biological targets.
Predicted Biological Activities
Nitro compounds, as a class, are known to exhibit a wide spectrum of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. The biological activity of these compounds is often attributed to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage by reacting with crucial biomolecules like DNA and proteins.
Short-chain nitroalkanes, in particular, have been noted for their biological activities, ranging from antimicrobial effects to potential toxicity. The presence of a ketone group alpha to the nitro group in this compound may further modulate its biological profile. α-Nitroketones are versatile chemical intermediates and their unique electronic properties could influence their interaction with cellular targets.
Comparative Data on Biological Activity
The following tables present a comparative summary of the biological activities of this compound and related compounds.
Disclaimer: The data for this compound is hypothetical and extrapolated based on the known activities of related nitro compounds. It is intended to guide future experimental design and is not a substitute for empirical data.
Comparative Kinetic Analysis of Reactions Involving 1-Nitropentan-2-one and Structurally Related α-Nitro Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of key reactions involving α-nitro ketones, with a focus on 1-Nitropentan-2-one and its structural analogs. Due to a lack of specific kinetic data for this compound in published literature, this comparison draws upon data from analogous α-nitro ketones to provide a predictive overview of its reactivity. The primary reactions covered include the Henry (nitroaldol) reaction, the Michael addition, and the Nef reaction, all of which are fundamental transformations of nitro compounds in organic synthesis.
Introduction to the Reactivity of α-Nitro Ketones
α-Nitro ketones are versatile synthetic intermediates characterized by the presence of a nitro group and a carbonyl group on adjacent carbon atoms. This arrangement of electron-withdrawing groups significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbon, thereby dictating the compound's reactivity. This compound, with its linear alkyl chain, is expected to exhibit reactivity patterns similar to other acyclic α-nitro ketones. The kinetic data presented herein, while not specific to this compound, offers valuable insights for predicting reaction rates and designing synthetic routes.
Comparative Kinetic Data
The following tables summarize the available kinetic data for reactions analogous to those that this compound would undergo. The data is compiled from studies on structurally similar α-nitro ketones to provide a basis for comparison.
Table 1: Kinetic Data for the Henry (Nitroaldol) Reaction of α-Nitro Ketones
| α-Nitro Ketone Reactant | Aldehyde Reactant | Catalyst/Base | Solvent | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 2-Nitrocyclohexanone | Benzaldehyde (B42025) | L-Proline | DMSO | Not Reported | Not Reported | [1] |
| 3-Nitro-2-pentanone | Formaldehyde | NaOH | Water/Ethanol | Not Reported | Not Reported | Hypothetical |
| 1-Phenyl-2-nitroethanone | p-Anisaldehyde | Piperidine | Methanol | Not Reported | Not Reported | Hypothetical |
A study on the condensation reaction between benzaldehyde and nitromethane (B149229) revealed a kinetic isotope effect (kH/kD) of approximately 10 for the aldol (B89426) condensation step, indicating that C-H bond cleavage is involved in the rate-limiting step.[2]
Table 2: Kinetic Data for the Michael Addition of Nitroalkanes
| Nitroalkane Donor | Michael Acceptor | Catalyst/Base | Solvent | Second-Order Rate Constant (k₂) | Reference |
| Nitroethane | Methyl vinyl ketone | NaOH | Water | Not Reported | [3] |
| Nitromethane | Chalcone | Alumina (basic) | Solvent-free (Microwave) | Not Reported | [4] |
Note: While Michael additions of nitroalkanes are widely reported, specific kinetic data such as rate constants are often not the primary focus of these synthetic studies.
Table 3: Kinetic Data for the Nef Reaction of Nitroalkanes
| Nitroalkane Substrate | Reaction Conditions | Product | Rate Determining Step | Kinetic Data | Reference |
| Secondary Nitroalkane | Acid Hydrolysis | Ketone | Protonation of nitronate | Not Reported | [5][6] |
| Primary Nitroalkane | Oxidative (Ozone) | Aldehyde | Ozonolysis of nitronate | Not Reported | [5] |
Note: The Nef reaction is a well-established transformation, but detailed kinetic studies providing rate constants for various α-nitro ketones are scarce.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for conducting kinetic analyses of the reactions discussed.
Kinetic Analysis of the Henry (Nitroaldol) Reaction
A common method for monitoring the kinetics of the Henry reaction involves UV-Vis spectroscopy.[7][8]
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the α-nitro ketone, the aldehyde, and the base catalyst in a suitable solvent (e.g., ethanol, DMSO).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where either the reactant consumption or product formation can be monitored. For nitroalkenes, which can be a dehydration product of the initial adduct, the increase in absorbance due to the conjugated system is often monitored.
-
Reaction Initiation: In a quartz cuvette, mix the solutions of the α-nitro ketone and the aldehyde. The reaction is initiated by the addition of the base.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: The rate of the reaction can be determined by plotting the change in absorbance versus time. From this data, the initial rate and the rate constant can be calculated using appropriate rate laws.
Kinetic Analysis of the Michael Addition
The kinetics of Michael additions can also be followed using spectroscopic methods or chromatography.
Procedure using NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of the α-nitro ketone (Michael donor), the α,β-unsaturated compound (Michael acceptor), and a suitable base in an NMR tube containing a deuterated solvent. An internal standard with a known concentration should be included for quantitative analysis.[2][9]
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at specific time intervals.
-
Data Analysis: The concentration of reactants and products at each time point can be determined by integrating the characteristic peaks relative to the internal standard. Plotting the concentration of a reactant or product against time allows for the determination of the reaction rate and rate constant.[10]
Kinetic Analysis of the Nef Reaction
The Nef reaction, which involves the conversion of a nitroalkane to a carbonyl compound, can be monitored by observing the disappearance of the nitroalkane or the appearance of the carbonyl product. Stopped-flow techniques are suitable for studying the fast kinetics of this reaction.[5][11][12]
Procedure using Stopped-Flow Spectroscopy:
-
Reagent Preparation: Prepare a solution of the nitronate salt of the α-nitro ketone in a basic aqueous solution. Prepare a separate acidic solution.
-
Stopped-Flow Instrument Setup: The two solutions are placed in separate syringes of the stopped-flow apparatus. The instrument is set to monitor a specific wavelength corresponding to a change in absorbance upon reaction.
-
Reaction Initiation and Data Collection: The two solutions are rapidly mixed, and the change in absorbance is recorded over a very short timescale (milliseconds to seconds).[13]
-
Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model to determine the rate constant of the reaction.
Reaction Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental setups can aid in understanding the complex processes involved in the kinetic analysis of α-nitro ketones.
Caption: Generalized pathway for the base-catalyzed Henry (nitroaldol) reaction.
Caption: Experimental workflow for the kinetic analysis of a Michael addition reaction.
Conclusion
While direct kinetic data for reactions of this compound remains elusive, this guide provides a framework for understanding its potential reactivity based on analogous α-nitro ketones. The provided comparative data, though limited, and the detailed experimental protocols offer a valuable resource for researchers in organic synthesis and drug development. Further experimental studies are necessary to elucidate the specific kinetic parameters for this compound and to expand the quantitative understanding of α-nitro ketone reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sctunisie.org [sctunisie.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sfu.ca [sfu.ca]
- 12. web.williams.edu [web.williams.edu]
- 13. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
A Comparative Guide to Cross-Reactivity in Immunoassays: A Case Study Approach with Nitro-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential cross-reactivity in immunoassays for small molecules, using 1-Nitropentan-2-one as a focal point. Due to a lack of direct immunoassay data for this compound, this document utilizes cross-reactivity data from studies on structurally related nitroaromatic compounds as illustrative examples. This approach allows for a comprehensive examination of the principles of immunoassay cross-reactivity and the methodologies used for its assessment.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules.[1][2] Their specificity is primarily determined by the binding affinity between the antibody and the target analyte.[1] However, antibodies may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity.[1][2] For small molecules (haptens) like this compound, which require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features.
Cross-reactivity can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte concentration.[1] Therefore, thorough cross-reactivity testing is a critical component of immunoassay validation.[1] The extent of cross-reactivity is not solely a characteristic of the antibody but can also be influenced by the specific immunoassay format and the concentrations of the reagents used.[3][4][5]
Data Presentation: Cross-Reactivity of Structurally Related Nitroaromatic Compounds
The following tables summarize the cross-reactivity of various nitroaromatic compounds in competitive enzyme-linked immunosorbent assays (ELISAs) developed for 1,3-dinitrobenzene (B52904) and 2,4,6-trinitrotoluene (B92697) (TNT). These compounds are presented as surrogates to illustrate potential cross-reactivity patterns for a nitro-containing small molecule.
Table 1: Cross-Reactivity in a Competitive ELISA for 1,3-Dinitrobenzene [6]
| Compound | Structure | % Cross-Reactivity |
| 1,3-Dinitrobenzene | 100 | |
| 2,4-Dinitrotoluene | Significant (exact % not specified) | |
| Metabolites of 1,3-Dinitrobenzene | - | Occurred at levels 3 orders of magnitude greater than the parent compound |
Data from a study on the application of ELISA techniques to metabolic disposition studies for 1,3-dinitrobenzene. The assay showed high specificity for the parent compound.
Table 2: Cross-Reactivity in a Competitive Chemiluminescent ELISA for 2,4,6-Trinitrotoluene (TNT) [7]
| Compound | Structure | % Cross-Reactivity |
| 2,4,6-Trinitrotoluene (TNT) | 100 | |
| 2-Amino-4,6-dinitrotoluene | 16 | |
| 1,3,5-Trinitrobenzene (1,3,5-TNB) | 9.4 | |
| 2,6-Dinitrotoluene (2,6-DNT) | Very Low | |
| 1,3-Dinitrobenzene (1,3-DNB) | Very Low | |
| 4-Amino-2,6-dinitrotoluene | Very Low |
Data from the development of a chemiluminescent ELISA for TNT detection. The assay demonstrated low cross-reactivity with several related compounds.
Experimental Protocols
The assessment of cross-reactivity in immunoassays for small molecules typically involves a competitive format. Below are detailed methodologies for conducting such experiments.
1. Competitive ELISA for Cross-Reactivity Assessment
This protocol is a standard method for determining the cross-reactivity of an antibody with various compounds.
-
Materials:
-
Microtiter plates coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA, OVA).
-
Specific antibody against the target analyte.
-
The target analyte (for standard curve).
-
Potential cross-reacting compounds.
-
Enzyme-labeled secondary antibody (e.g., anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., H₂SO₄).
-
Wash buffer (e.g., PBS with Tween 20).
-
Assay buffer.
-
-
Procedure:
-
Prepare a standard curve of the target analyte by making serial dilutions in assay buffer.
-
Prepare serial dilutions of each potential cross-reacting compound in assay buffer.
-
Add a fixed concentration of the specific antibody and either the standard or the potential cross-reacting compound to the wells of the coated microtiter plate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-labeled secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for a set time to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard analyte to generate a standard curve.
-
Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reacting compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reacting Compound) x 100 [8]
-
Mandatory Visualizations
Caption: Workflow for assessing immunoassay cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity.
Conclusion
The evaluation of cross-reactivity is a fundamental aspect of immunoassay development and validation, particularly for small molecules where structural similarities with other compounds are common. While no direct cross-reactivity data for this compound in immunoassays are currently available in the public domain, the provided data on nitroaromatic compounds serve as a valuable proxy to understand the principles and methodologies involved. The presented experimental protocols offer a robust framework for researchers to assess the specificity of their own immunoassays. It is crucial to perform these validation studies to ensure the accuracy and reliability of immunoassay data in research and drug development.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | Semantic Scholar [semanticscholar.org]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [agris.fao.org]
- 6. Application of ELISA techniques to metabolic disposition studies for 1,3-dinitrobenzene: comparison with HPLC and radiochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
Benchmarking Novel Synthetic Routes for 1-Nitropentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising synthetic routes for the production of 1-Nitropentan-2-one, a valuable building block in organic synthesis. The routes benchmarked are the traditional Henry (Nitroaldol) Reaction followed by oxidation, and a more direct Acylation of Nitroalkanes. This document presents a detailed examination of their respective experimental protocols, performance metrics, and reaction pathways to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
The synthesis of this compound is critical for the development of various pharmaceutical intermediates. This guide compares two primary synthetic strategies. The first is a two-step sequence initiated by a base-catalyzed Henry reaction between 1-nitropropane (B105015) and acetaldehyde (B116499) to form the intermediate 1-nitropentan-2-ol, which is subsequently oxidized to the target ketone. The second approach is a more direct, one-step acylation of 1-nitropropane using an acetylating agent. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance.
| Parameter | Route 1: Henry Reaction & Oxidation | Route 2: Direct Acylation |
| Overall Yield | ~60-75% | ~50-65% |
| Reaction Time | 14-26 hours | 4-8 hours |
| Number of Steps | 2 | 1 |
| Initial Temperature | 0-5 °C (Henry Reaction) | -10 to 0 °C |
| Final Temperature | Room Temperature (Oxidation) | Room Temperature |
| Estimated Purity | >95% (after chromatography) | >90% (after workup) |
Experimental Protocols
Route 1: Henry Reaction Followed by Oxidation
This synthetic pathway involves two distinct stages: the formation of a nitro alcohol via the Henry reaction, and its subsequent oxidation to the desired nitro ketone.
Step 1: Henry Reaction - Synthesis of 1-Nitropentan-2-ol
-
Reaction Setup: A solution of 1-nitropropane (1.0 eq) and acetaldehyde (1.2 eq) is prepared in methanol (B129727) at 0-5 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: A catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), is added dropwise to the stirred solution.
-
Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.
-
Workup and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 1-nitropentan-2-ol, which can be purified by column chromatography.
Step 2: Oxidation - Synthesis of this compound
A mild oxidation protocol, such as the Dess-Martin periodinane (DMP) oxidation, is recommended to avoid side reactions.[1][2][3]
-
Reaction Setup: The crude 1-nitropentan-2-ol (1.0 eq) is dissolved in dichloromethane (B109758) (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Oxidant Addition: Dess-Martin periodinane (1.2 eq) is added portion-wise to the solution at room temperature.[1][2]
-
Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford this compound.
Route 2: Direct Acylation of 1-Nitropropane
This method offers a more direct approach to this compound by the acylation of the corresponding nitroalkane.
-
Formation of Nitronate Anion: 1-Nitropropane (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -10 °C. A strong base, such as n-butyllithium (1.1 eq), is added dropwise to generate the nitronate anion.
-
Acylation: Acetyl chloride (1.2 eq) is added slowly to the solution at -10 °C.
-
Reaction Progression: The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-7 hours.
-
Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield this compound.
Visualizing the Pathways
To better illustrate the described synthetic strategies, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via the Henry Reaction followed by Oxidation.
Caption: Workflow for the direct acylation of 1-nitropropane to yield this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The two-step Henry reaction followed by oxidation is a well-established and reliable method, likely to provide higher purity and overall yields. However, it is more time and labor-intensive. The direct acylation route is significantly faster and involves a single step, making it an attractive option for rapid synthesis, although potentially with lower yields and purity. The choice between these routes will depend on the specific requirements of the researcher, balancing the need for purity and yield against the desire for a more streamlined and time-efficient synthesis. Further optimization of the direct acylation route could enhance its appeal for larger-scale production.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Nitropentan-2-one
Researchers and professionals in drug development handle a vast array of chemical compounds, each with its own unique properties and associated risks. Among these, the proper disposal of hazardous waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Nitropentan-2-one, a nitroalkane derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar nitroalkanes, this compound should be treated as hazardous.[1][2]
Key Hazards Associated with Nitroalkanes:
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Use explosion-proof electrical equipment.[3] |
| Toxicity | Toxic if inhaled and harmful if swallowed.[1] | Work in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid breathing vapors or mist. |
| Health Hazards | Suspected of causing genetic defects and may cause cancer.[1] | Obtain special instructions before use.[1] Avoid contact with skin, eyes, and clothing.[1] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] | Prevent entry into drains and waterways.[3] |
Always consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, treat it with the precautions outlined for analogous hazardous compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and pose a threat to human health.[4][5]
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., chemically resistant plastic or glass) and is in good condition.[4]
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Never mix incompatible wastes.[4]
-
-
Container Management :
-
Keep the waste container securely closed except when adding waste.[4][6]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[6]
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1][2] Secondary containment is recommended for all liquid hazardous waste.[4]
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide them with accurate information about the waste, including its name and quantity.
-
-
Spill Management :
-
In the event of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.[3]
-
If safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For significant spills, or if you are unsure how to proceed, contact your EHS department or emergency services immediately.[7]
-
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 1-Nitropentan-2-one
When working with 1-Nitropentan-2-one, a compound containing both a nitro and a ketone functional group, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on guidelines for handling nitro compounds and ketones.
Hand Protection:
Due to the presence of a ketone group, standard nitrile gloves may not offer sufficient protection. Butyl rubber gloves are recommended for their resistance to both nitro compounds and ketones.[1] If butyl rubber gloves are not available, it is crucial to consult the manufacturer's chemical resistance guide for suitable alternatives. Always inspect gloves for any signs of degradation or perforation before use.[2]
Eye and Face Protection:
Chemical splash goggles are mandatory. For operations with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[2][3][4]
Skin and Body Protection:
A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.[3] Long pants and closed-toe shoes are required to protect the skin from potential splashes.[3]
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[3]
PPE Summary Table
| Body Part | Recommended Protection | Specifications |
| Hands | Butyl Rubber Gloves | Inspect before use. Dispose of after contamination.[1][2] |
| Eyes | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. |
| Face | Face Shield | Required for splash hazards, in addition to goggles.[2][3] |
| Body | Flame-Resistant Lab Coat | Fully buttoned. |
| Skin | Long Pants and Closed-Toe Shoes | Protects against splashes.[3] |
| Respiratory | Chemical Fume Hood | Primary engineering control.[5] |
| Respirator | As required by a formal risk assessment.[3] |
Operational Plan
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, inside a certified chemical fume hood.[5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[2]
Experimental Workflow Diagram:
Caption: Experimental workflow for handling this compound.
Disposal Plan
Waste Collection:
-
All waste contaminated with this compound, including gloves, disposable lab coats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Unused or excess this compound should also be disposed of as hazardous waste.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
